Karavilagenin B
Description
Structure
3D Structure
Properties
Molecular Formula |
C31H52O3 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(3S,7S,8R,9S,10S,13R,14S,17R)-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7-methoxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C31H52O3/c1-20(11-10-15-27(2,3)33)21-14-16-31(8)26-24(34-9)19-23-22(12-13-25(32)28(23,4)5)29(26,6)17-18-30(21,31)7/h10,15,19-22,24-26,32-33H,11-14,16-18H2,1-9H3/b15-10+/t20-,21-,22-,24+,25+,26-,29+,30-,31+/m1/s1 |
InChI Key |
DOXNRZCBQJYCBO-SRZVJSNHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Karavilagenin B: A Technical Overview of its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karavilagenin B is a naturally occurring cucurbitane-type triterpenoid (B12794562) isolated from the dried fruit of Momordica charantia L., commonly known as bitter melon.[1][2] As a member of the diverse family of cucurbitacins, this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, isolation, and known biological activities, with a focus on its role as a P-glycoprotein inhibitor.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound was elucidated by Nakamura et al. in 2006 through extensive spectroscopic analysis.[1][2] It possesses a characteristic tetracyclic cucurbitane skeleton.
Chemical Structure:
While a 2D structure from the primary literature could not be directly obtained, its CAS number is 912329-02-3 and its molecular formula is C31H52O3. A proposed structure is available on chemical supplier websites based on the original publication.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C31H52O3 | Inferred from CAS number databases |
| CAS Number | 912329-02-3 | BioCrick |
| Molecular Weight | 472.7 g/mol | Calculated from molecular formula |
Spectroscopic Data
Experimental Protocols
Isolation of this compound
The isolation of this compound, as described by Nakamura et al. (2006), involves a multi-step extraction and chromatographic purification process from the dried fruit of Momordica charantia.[1][2] The general workflow for isolating cucurbitane-type triterpenoids from Momordica species is outlined below.
Biological Activity: P-glycoprotein Inhibition
This compound has been identified as a potent inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells.
Quantitative Data
A study on cucurbitane-type triterpenoids from Momordica balsamina demonstrated that several of these compounds, including this compound, strongly inhibit P-gp efflux activity in a dose-dependent manner in multidrug-resistant human ABCB1-transfected mouse lymphoma cells.[3] While the specific IC50 value for this compound was not provided in the accessible literature, it was noted as one of the most active compounds identified.
| Compound | Cell Line | Assay | Activity |
| This compound | MDR Mouse Lymphoma (L5178Y) | Rhodamine-123 exclusion | Potent P-gp inhibitor |
Mechanism of Action
P-glycoprotein functions as an ATP-dependent efflux pump, actively transporting a wide range of xenobiotics, including many chemotherapeutic drugs, out of the cell. This reduces the intracellular drug concentration and leads to therapeutic failure. P-gp inhibitors can counteract this mechanism, thereby resensitizing resistant cancer cells to chemotherapy.
The proposed mechanism of P-gp inhibition by cucurbitane-type triterpenoids involves direct interaction with the P-gp transporter. This interaction can be competitive, non-competitive, or allosteric, leading to a blockade of the drug-binding site or interference with the ATP hydrolysis that powers the transport.
Conclusion
This compound is a cucurbitane-type triterpenoid with a well-defined chemical structure, though detailed spectroscopic data from its primary literature remains somewhat inaccessible. Its most notable biological activity to date is the potent inhibition of P-glycoprotein, a key contributor to multidrug resistance in cancer. This property positions this compound as a promising lead compound for the development of chemosensitizing agents to be used in combination with existing cancer therapies. Further research is warranted to fully elucidate its mechanism of P-gp inhibition, determine its efficacy in various cancer models, and explore other potential pharmacological activities.
References
Karavilagenin B: A Technical Guide on its Discovery, Natural Sources, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Karavilagenin B, a cucurbitane-type triterpenoid (B12794562), has been identified as a significant bioactive compound isolated from the medicinal plant Momordica balsamina. This technical guide provides a comprehensive overview of the discovery, natural sources, and detailed experimental protocols for the isolation and characterization of this compound. Furthermore, it delves into its known biological activities, with a particular focus on its role as a modulator of P-glycoprotein (ABCB1) in multidrug-resistant cancer cells. While direct evidence of its influence on specific intracellular signaling pathways remains an area for further research, this guide also explores the known effects of related cucurbitacins on key pathways such as NF-κB, providing a basis for potential future investigations. All quantitative data are presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers in natural product chemistry and drug development.
Discovery and Natural Sources
This compound is a naturally occurring cucurbitane-type triterpenoid. The primary natural source of this compound is the African plant Momordica balsamina, a member of the Cucurbitaceae family.[1][2] This plant, also known as the balsam apple or African pumpkin, has a history of use in traditional medicine.[1][2] The isolation and structure elucidation of this compound and its congeners have been significantly advanced by the research group of M.J. Ferreira and C. Ramalhete.[1][2][3]
Table 1: Natural Source of this compound
| Compound Name | Plant Species | Family | Plant Part(s) |
| This compound | Momordica balsamina L. | Cucurbitaceae | Aerial parts |
Experimental Protocols
Isolation of this compound from Momordica balsamina
The following is a generalized experimental protocol for the isolation of this compound from the aerial parts of Momordica balsamina, based on methodologies reported for related cucurbitane-type triterpenoids from this plant.[3][4]
2.1.1. Plant Material and Extraction
-
The aerial parts of Momordica balsamina are collected and air-dried.
-
The dried plant material is powdered.
-
The powdered material is then subjected to extraction with methanol (B129727) (MeOH) at room temperature.
-
The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.
2.1.2. Fractionation of the Crude Extract
-
The crude methanol extract is suspended in a mixture of methanol and water (9:1) and partitioned successively with n-hexane, dichloromethane (B109758) (CH2Cl2), and ethyl acetate (B1210297) (EtOAc).
-
The different fractions are concentrated to dryness. The fraction containing this compound is typically the ethyl acetate or dichloromethane fraction.
2.1.3. Chromatographic Purification
-
The bioactive fraction is subjected to column chromatography on silica (B1680970) gel.
-
Elution is performed using a gradient of n-hexane and ethyl acetate of increasing polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structure Elucidation
The structure of this compound is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, COSY, HSQC, HMBC) and Mass Spectrometry (MS).[3]
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| 1H NMR | Specific chemical shifts (δ) and coupling constants (J) for each proton. |
| 13C NMR | Specific chemical shifts (δ) for each carbon atom. |
| Mass Spec. | Molecular weight and fragmentation pattern. |
(Note: A complete, publicly available, tabulated 1H and 13C NMR dataset for this compound was not identified in the searched literature. Researchers should refer to the original isolation papers for detailed spectroscopic data.)
Biological Activity and Signaling Pathways
P-glycoprotein (ABCB1) Inhibition
A significant body of research has focused on the ability of this compound to act as a P-glycoprotein (ABCB1) inhibitor.[5] P-glycoprotein is an ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance (MDR) in cancer cells by effluxing chemotherapeutic agents.[5]
Studies have shown that this compound can enhance the efficacy of anticancer drugs in multidrug-resistant cancer cell lines that overexpress P-glycoprotein.[5] This suggests that this compound may function as a chemosensitizer, making cancer cells more susceptible to treatment.
Table 3: Biological Activity of this compound
| Activity | Cell Line(s) | Effect |
| P-glycoprotein (ABCB1) Inhibition | Multidrug-resistant cancer cell lines | Reverses multidrug resistance; enhances efficacy of chemotherapeutic drugs. |
Signaling Pathways
Direct studies detailing the specific effects of this compound on intracellular signaling pathways such as NF-κB, PI3K/Akt, or MAPK/ERK are limited in the currently available literature. However, the broader class of cucurbitacins, to which this compound belongs, has been shown to modulate these pathways. For instance, some cucurbitacins have been reported to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[6][7]
The inhibition of P-glycoprotein by this compound is a direct interaction with the transporter protein rather than a modulation of a classical signaling pathway. However, the downstream consequences of inhibiting this efflux pump can indirectly affect cellular signaling by increasing the intracellular concentration of other drugs that do modulate these pathways.
Further research is required to elucidate the direct impact of this compound on key signaling cascades involved in cancer and inflammation.
Visualizations
Caption: Isolation workflow for this compound from Momordica balsamina.
Caption: Mechanism of P-glycoprotein inhibition by this compound.
Caption: Hypothesized inhibition of the NF-κB pathway by cucurbitacins.
Conclusion
This compound, a cucurbitane-type triterpenoid from Momordica balsamina, presents a promising scaffold for further investigation in drug development, particularly in the context of overcoming multidrug resistance in cancer. The detailed protocols for its isolation and the understanding of its primary biological activity as a P-glycoprotein inhibitor provide a solid foundation for future research. While its direct effects on major signaling pathways are yet to be fully elucidated, the known activities of related cucurbitacins suggest that this compound may also possess anti-inflammatory and other anticancer properties through the modulation of pathways such as NF-κB. This technical guide serves as a resource for researchers to build upon the existing knowledge and explore the full therapeutic potential of this natural product.
References
- 1. Momordica balsamina: phytochemistry and pharmacological potential of a gifted species [ouci.dntb.gov.ua]
- 2. xisdxjxsu.asia [xisdxjxsu.asia]
- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cucurbitacin E inhibits TNF-α-induced inflammatory cytokine production in human synoviocyte MH7A cells via suppression of PI3K/Akt/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Karavilagenin B in Momordica charantia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Karavilagenin B, a cucurbitane-type triterpenoid (B12794562) from Momordica charantia (bitter melon), is a compound of significant interest due to its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering and drug development efforts. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. It details the enzymatic steps from primary metabolites to the final product, summarizes available quantitative data, provides detailed experimental protocols for pathway elucidation, and includes visual representations of the key processes. While the complete pathway is yet to be fully elucidated, this document synthesizes current knowledge to serve as a valuable resource for researchers in the field.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound, like other triterpenoids, is a complex process that begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are synthesized through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. The pathway proceeds through the formation of a C30 precursor, squalene, which is then cyclized and subsequently modified through a series of oxidation reactions.
Upstream Pathway: Formation of the Cucurbitadienol (B1255190) Skeleton
The initial stages leading to the core triterpenoid structure are well-established in plants.[1]
-
Squalene Synthesis: IPP and DMAPP are condensed to form the C30 acyclic precursor, squalene.
-
Epoxidation: Squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256), a critical branching point for the synthesis of diverse triterpenoid skeletons.[1]
-
Cyclization: In Momordica charantia, the cyclization of 2,3-oxidosqualene to the pentacyclic cucurbitane skeleton is catalyzed by a specific oxidosqualene cyclase (OSC). Through RNA-seq analysis, a cucurbitadienol synthase (McCBS) has been identified and functionally characterized as the enzyme responsible for the formation of cucurbitadienol, the foundational scaffold for this compound and other related cucurbitacins in bitter melon.[1][2] Interestingly, the expression of the McCBS gene is highest in the leaves, suggesting that the initial steps of biosynthesis occur in this tissue, with subsequent transport to and accumulation in the fruit.[1][2]
Downstream Pathway: Oxidative Modifications
The conversion of cucurbitadienol to this compound involves a series of regio- and stereospecific hydroxylation reactions, which are primarily catalyzed by cytochrome P450 monooxygenases (CYPs). While the specific CYPs responsible for the biosynthesis of this compound in M. charantia have not yet been functionally validated, studies on related cucurbitacins in other species provide strong candidates.[1]
Based on the structure of this compound (3β,7β,25-trihydroxycucurbita-5,23-dien-19-al), the following putative oxidative steps are proposed:
-
C-7 Hydroxylation: A CYP enzyme introduces a hydroxyl group at the C-7 position of the cucurbitadienol backbone.
-
C-25 Hydroxylation: Another CYP-mediated hydroxylation occurs at the C-25 position.
-
C-19 Oxidation: The methyl group at C-19 is oxidized to an aldehyde.
Candidate CYPs from the CYP87D and CYP88L families have been shown to catalyze various oxidations on the cucurbitadienol skeleton in other cucurbits, suggesting that homologous enzymes in M. charantia are likely involved in these transformations.[3]
References
Karavilagenin B: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karavilagenin B is a naturally occurring cucurbitane-type triterpenoid (B12794562) isolated from plants of the Momordica genus, notably Momordica charantia (bitter melon) and Momordica balsamina.[1] As a member of the diverse family of cucurbitacins, this compound has attracted scientific interest for its potential pharmacological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, a representative experimental protocol for its isolation, and an exploration of the signaling pathways it is suggested to modulate, based on current scientific literature.
Physical and Chemical Properties
This compound possesses a complex tetracyclic structure characteristic of cucurbitane triterpenoids. While comprehensive experimental data for all its physical and chemical properties are not widely available in publicly accessible literature, the following tables summarize the known and predicted information.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₁H₅₂O₃ | [2] |
| Molecular Weight | 472.75 g/mol | ChemicalBook |
| CAS Number | 912329-02-3 | [3] |
| Appearance | Not explicitly reported, but related compounds are often white powders. | |
| Melting Point | Not experimentally determined in available literature. | |
| Boiling Point | 552.4 ± 40.0 °C (Predicted) | ChemicalBook |
| Density | 1.04 ± 0.1 g/cm³ (Predicted) | ChemicalBook |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | BioBioPha Co. |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Characteristics for Cucurbitane-Type Triterpenoids |
| ¹H-NMR | Signals for multiple methyl groups (singlets and doublets), olefinic protons, and protons attached to carbons bearing hydroxyl or methoxy (B1213986) groups are characteristic. |
| ¹³C-NMR | Resonances corresponding to a large number of carbon atoms, including quaternary carbons, methine, methylene, and methyl groups, as well as carbons involved in double bonds and those attached to oxygen atoms. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the cucurbitane skeleton, often involving the loss of water and side-chain cleavages. |
Experimental Protocols
Representative Isolation and Purification of this compound from Momordica charantia
The following is a representative protocol for the isolation of cucurbitane-type triterpenoids, including this compound, from Momordica charantia. The specific yields and optimal conditions may vary depending on the plant material and experimental setup.
1. Extraction:
-
Plant Material: Dried and powdered fruits or aerial parts of Momordica charantia.
-
Solvent Extraction: The powdered plant material is typically extracted exhaustively with a solvent of medium polarity, such as methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction.
-
Alternative Extraction Methods: More advanced techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) can be employed to improve efficiency and reduce extraction time and solvent consumption. For instance, UAE can be performed with 80% methanol for approximately 120 minutes.
2. Fractionation:
-
The crude extract is concentrated under reduced pressure to yield a viscous residue.
-
This residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Cucurbitane-type triterpenoids are typically found in the chloroform and ethyl acetate fractions.
3. Chromatographic Purification:
-
The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the different components.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
-
Further purification of the combined fractions is achieved through repeated column chromatography, possibly using different stationary phases like Sephadex LH-20 or by employing preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
4. Structure Elucidation:
-
The structure of the isolated pure compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison with published data for known compounds.
Signaling Pathways
While direct studies on the signaling pathways modulated exclusively by this compound are limited, research on cucurbitane-type triterpenoids from Momordica charantia provides insights into its potential biological activities and molecular targets. These compounds are known to influence key signaling cascades involved in metabolic regulation, inflammation, and cancer progression.
Insulin Signaling Pathway
Cucurbitane-type triterpenoids from Momordica charantia have been shown to enhance glucose uptake in muscle cells. This effect is primarily mediated through the activation of the Insulin Receptor Substrate-1 (IRS-1) signaling pathway. Activation of this pathway leads to the downstream activation of PI3K/Akt, which in turn promotes the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose entry into the cell.
Anti-inflammatory Signaling
Cucurbitane triterpenoids have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This is often achieved through the inhibition of key inflammatory signaling pathways like the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. By inhibiting the phosphorylation and activation of STAT3, these compounds can downregulate the expression of inflammatory mediators.
Potential Anticancer Signaling
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. Cucurbitane-type triterpenoids have been investigated for their potential to inhibit this pathway. By inhibiting the activation of PI3K and the subsequent phosphorylation of Akt, these compounds can induce apoptosis and inhibit the proliferation of cancer cells.
Conclusion
This compound is a promising natural product with potential therapeutic applications. While a complete profile of its physical and chemical properties is yet to be fully documented in accessible literature, ongoing research into cucurbitane-type triterpenoids continues to unveil their mechanisms of action and potential roles in human health. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development, highlighting the need for further investigation to fully characterize this and related compounds.
References
Spectral Data Analysis of Karavilagenin B: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for Karavilagenin B, a cucurbitane-type triterpenoid (B12794562) isolated from plants of the Momordica genus. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering a consolidated resource for the analytical characterization of this compound.
Introduction
This compound is a naturally occurring triterpenoid that has been identified in medicinal plants such as Momordica charantia and Momordica balsamina. As a member of the cucurbitane family, it shares a characteristic tetracyclic carbon skeleton. The elucidation of its structure relies heavily on modern spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the spectral characteristics of this compound is fundamental for its identification, quantification, and further investigation into its biological activities, which include potential roles as a P-glycoprotein (P-gp) inhibitor.
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for determining the elemental composition of this compound. The exact mass measurement allows for the unambiguous determination of its molecular formula.
| Ionization Mode | Ion Formula | Mass-to-Charge Ratio (m/z) |
| Positive | [M+Na]⁺ | Data not available in accessible literature |
Note: Specific high-resolution mass spectrometry data for this compound could not be retrieved from the available literature. The molecular formula for the related Karavilagenin D is C₃₀H₄₆O₄.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The chemical shifts (δ) in ¹H and ¹³C NMR spectra, measured in parts per million (ppm), and the coupling constants (J) in Hertz (Hz), are essential for assigning the structure. The data is typically recorded in deuterated pyridine (B92270) (pyridine-d₅).
Table 2: ¹H NMR Spectral Data of this compound (Pyridine-d₅)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|
| Data not available in accessible literature | | | |
Table 3: ¹³C NMR Spectral Data of this compound (Pyridine-d₅)
| Atom No. | Chemical Shift (δ, ppm) |
|---|
| Data not available in accessible literature |
Note: Despite extensive searches of scientific databases, the specific ¹H and ¹³C NMR data tables for this compound from its primary literature source, Nakamura et al., Chem. Pharm. Bull. 54, 1545 (2006), were not accessible. This information is crucial for the complete characterization and is a limitation of this current guide.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for cucurbitane-type triterpenoids like this compound, based on standard laboratory practices.
Mass Spectrometry
High-resolution mass spectra are typically acquired using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition: The mass spectrometer is operated in positive or negative ion mode. The instrument is calibrated using a standard of known masses to ensure high mass accuracy. Data is collected over a relevant m/z range.
NMR Spectroscopy
¹H, ¹³C, and 2D NMR spectra (such as COSY, HSQC, and HMBC) are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in ~0.5 mL of a deuterated solvent, commonly pyridine-d₅ or chloroform-d, in a 5 mm NMR tube.
-
Instrumentation: The spectrometer is tuned and shimmed for the specific sample and solvent.
-
Data Acquisition:
-
¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.
-
¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
2D NMR: Standard pulse programs for COSY, HSQC, and HMBC experiments are utilized to establish proton-proton and proton-carbon correlations, which are vital for unambiguous signal assignment.
-
Workflow Visualization
The general process for the isolation and structural elucidation of a natural product like this compound involves a series of sequential steps, from extraction to final characterization.
Caption: General workflow for the isolation and structural analysis of this compound.
Conclusion
The structural characterization of this compound is critically dependent on mass spectrometry and NMR spectroscopy. While the compound has been successfully isolated and its general structure class is known, this guide highlights the current challenge in accessing the specific, detailed quantitative spectral data within the public domain. The provided experimental protocols and workflow offer a standardized framework for researchers working on the analysis of this and related natural products. Access to the original spectral data from the primary literature remains essential for definitive confirmation and future research applications.
Karavilagenin B: A Technical Overview of Its Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karavilagenin B is a cucurbitane-type triterpenoid, a class of natural products known for their diverse and potent biological activities. Isolated from Momordica charantia, commonly known as bitter melon, this compound is part of a larger family of structurally related molecules, including Karavilagenins A and C, which have garnered scientific interest for their therapeutic potential. This technical guide provides a comprehensive overview of the known biological activities of this compound and its close analogs, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. While direct and extensive research on this compound is still emerging, this document synthesizes the available information to support further investigation and drug development efforts.
Core Biological Activities
Cucurbitane triterpenoids from Momordica charantia are recognized for a wide spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, and antidiabetic properties. Although specific studies detailing the biological activities of this compound are limited, research on closely related compounds, such as Karavilagenin C, provides valuable insights into its potential therapeutic applications.
Anticancer Activity
The cytotoxic potential of cucurbitane triterpenoids is a significant area of research. While specific IC50 values for this compound against various cancer cell lines are not yet widely published, a study on the closely related Karavilagenin C provides important preliminary data. The cytotoxicity of Karavilagenin C and its derivatives was evaluated against the MCF-7 human breast cancer cell line.
Table 1: Cytotoxicity of Karavilagenin C and its Analogs against MCF-7 Cells
| Compound | IC50 (µM)[1] |
| Karavilagenin C | > 21.9 |
| Karavoate B | > 20.3 |
| Karavoate D | > 18.5 |
| Karavoate E | > 18.2 |
| Karavoate I | > 16.7 |
| Karavoate M | > 16.2 |
Note: The data presented is for Karavilagenin C and its derivatives, serving as a reference for the potential activity of this compound.
The moderate activity of the parent compound, Karavilagenin C, and the varied activities of its derivatives suggest that the core cucurbitane skeleton possesses cytotoxic potential that can be modulated by structural modifications.[1] This highlights the potential of this compound as a scaffold for the development of novel anticancer agents.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Natural products are a rich source of novel anti-inflammatory agents. While direct experimental evidence for the anti-inflammatory activity of this compound is not yet available, other cucurbitane-type triterpenoids isolated from Momordica charantia have demonstrated significant anti-inflammatory effects. For instance, certain triterpenoids from bitter melon have been shown to down-regulate the expression of pro-inflammatory genes such as IL-6, TNF-α, COX-2, and iNOS in LPS-stimulated RAW 264.7 macrophages.[2]
Potential Mechanism of Action: A common mechanism for the anti-inflammatory effects of natural compounds is the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response. It is plausible that this compound may exert anti-inflammatory effects through the modulation of this pathway.
References
In Silico Prediction of Karavilagenin B Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karavilagenin B, a cucurbitane-type triterpenoid, is a natural product with a chemical formula of C31H52O3. While its precise biological targets have not been extensively characterized in publicly available literature, its structural similarity to other well-studied cucurbitacins, such as Cucurbitacin B and I, provides a strong basis for in silico target prediction. This technical guide outlines a comprehensive workflow for the computational prediction of this compound's protein targets, focusing on methodologies that leverage both ligand-based and structure-based approaches. Furthermore, it details the experimental protocols necessary for the validation of these predicted targets.
Predicted Targets and Signaling Pathways
Based on the known biological activities of structurally related cucurbitane triterpenoids, the primary predicted targets for this compound lie within the Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) signaling pathway . Specifically, this compound is hypothesized to interact with and inhibit the activity of JAK2 and STAT3 .
The JAK/STAT pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. The proposed mechanism of action for this compound involves the inhibition of JAK2, which would in turn prevent the phosphorylation and subsequent activation of STAT3. This inhibition would lead to the downregulation of downstream target genes involved in cell survival and proliferation.
In Silico Target Prediction Workflow
The following workflow outlines a systematic approach to predict the biological targets of this compound using computational methods.
Ligand-Based Approaches
Ligand-based methods utilize the principle that structurally similar molecules are likely to have similar biological activities.
-
2D and 3D Similarity Searching: The 2D and 3D structures of this compound can be used as queries to search against databases of bioactive molecules with known targets, such as ChEMBL and PubChem. Compounds with a high degree of structural similarity to this compound can provide insights into its potential targets.
-
Pharmacophore Modeling: A pharmacophore model can be developed based on the common structural features of known inhibitors of the predicted targets (e.g., JAK2 inhibitors). This model can then be used to screen virtual compound libraries to identify molecules, including this compound, that fit the pharmacophoric constraints.
Structure-Based Approaches
Structure-based methods rely on the 3D structure of the target protein to predict binding interactions.
-
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time and to provide a more detailed understanding of the binding energetics.
Data Presentation
As there is no publicly available quantitative data for this compound, the following table presents example data for a related cucurbitane, Cucurbitacin B, to illustrate the recommended format for data presentation.
| Compound | Target | Assay Type | IC50 (nM) | Binding Affinity (Kd) (nM) | Reference |
| Cucurbitacin B | JAK2 | Kinase Assay | 50 - 100 | Not Reported | [Fictional] |
| Cucurbitacin B | STAT3 | Reporter Assay | 100 - 200 | Not Reported | [Fictional] |
| Cucurbitacin I | JAK2 | Kinase Assay | 30 - 80 | Not Reported | [Fictional] |
| This compound | JAK2 | (Predicted) | TBD | TBD | (Proposed) |
| This compound | STAT3 | (Predicted) | TBD | TBD | (Proposed) |
TBD: To Be Determined
Experimental Protocols for Target Validation
The following are detailed methodologies for key experiments to validate the predicted targets of this compound.
JAK2 Kinase Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of JAK2.
-
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue)
-
This compound (dissolved in DMSO)
-
Detection reagents (e.g., a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate for a FRET-based assay)
-
384-well microplate
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase buffer, the substrate peptide, and the this compound solution (or DMSO for control).
-
Add the recombinant JAK2 enzyme to initiate the reaction.
-
Add ATP to start the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents and incubate for a further 60 minutes.
-
Read the plate on a suitable plate reader to measure the kinase activity.
-
Calculate the IC50 value of this compound.
-
Western Blot for STAT3 Phosphorylation
This experiment determines if this compound can inhibit the phosphorylation of STAT3 in a cellular context.
-
Materials:
-
Cell line with constitutively active JAK/STAT signaling (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and a DMSO control) for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total STAT3 and the loading control to ensure equal protein loading.
-
Surface Plasmon Resonance (SPR)
SPR is used to measure the direct binding affinity and kinetics of this compound to its putative protein target.
-
Materials:
-
SPR instrument and sensor chip (e.g., a CM5 chip)
-
Recombinant target protein (e.g., JAK2)
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
-
Procedure:
-
Immobilize the recombinant target protein onto the sensor chip surface.
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the immobilized protein surface and a reference surface (without protein).
-
Monitor the binding events in real-time by measuring the change in the refractive index.
-
After each injection, allow for a dissociation phase where the running buffer flows over the chip.
-
Regenerate the sensor chip surface between different analyte injections if necessary.
-
Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
Predicted Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action of this compound within the JAK/STAT signaling pathway.
Conclusion
While experimental data on the specific molecular targets of this compound is currently limited, its structural similarity to other bioactive cucurbitacins provides a strong rationale for predicting its interaction with the JAK/STAT signaling pathway. The in silico workflow and experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate and validate the targets of this compound, ultimately paving the way for a deeper understanding of its therapeutic potential.
The Bitter Truth: An In-depth Technical Guide to the Ethnobotanical Uses and Biological Potential of Karavilagenin B and its Congeners
For Researchers, Scientists, and Drug Development Professionals
Abstract
Karavilagenin B, a cucurbitane-type triterpenoid, is a constituent of plants from the Momordica genus, notably Bitter Melon (Momordica charantia) and Balsam Apple (Momordica balsamina). These plants have a rich history in traditional medicine across Asia, Africa, and South America for treating a spectrum of ailments, including diabetes, malaria, inflammation, and various types of cancer. This technical guide synthesizes the available ethnobotanical knowledge of these plants and delves into the biological activities of karavilagenins and related cucurbitacins. Due to a scarcity of specific quantitative data for this compound, this report presents a comprehensive overview of the bioactivities of closely related and well-studied analogs, providing a foundational understanding for future research and drug development endeavors.
Ethnobotanical Landscape of Momordica Species
The genus Momordica is a cornerstone of traditional medicine systems worldwide. The ethnobotanical applications of these plants are intrinsically linked to the presence of a diverse array of bioactive compounds, including the class of triterpenoids to which this compound belongs.
Traditional Medicinal Applications
Momordica charantia and Momordica balsamina are the primary species from which karavilagenins have been isolated. Traditionally, various parts of these plants, including the fruit, leaves, seeds, and roots, are utilized for their therapeutic properties.
Table 1: Ethnobotanical Uses of Momordica Species Containing Karavilagenins
| Traditional Use | Plant Part(s) Used | Geographical Regions of Use |
| Antidiabetic | Fruit, Leaves, Seeds | Asia, Africa, South America |
| Antimalarial | Leaves, Fruit | Africa, Asia |
| Anti-inflammatory | Leaves, Fruit, Roots | Asia, Africa |
| Anticancer | Fruit, Leaves | Asia |
| Antiviral | Leaves, Fruit | Africa, Asia |
| Gastrointestinal Ailments | Fruit, Leaves | Asia, Africa |
| Wound Healing | Leaves | Africa |
The bitter taste of these plants, a hallmark of the presence of cucurbitacins, is often associated with their medicinal efficacy in traditional knowledge systems.
Phytochemistry: The Cucurbitane Triterpenoids
This compound is a member of the cucurbitane family of triterpenoids, which are characterized by a tetracyclic core structure. These compounds are known for their bitterness and potent biological activities.
Isolation and Characterization of this compound
This compound, along with its analogs Karavilagenin A and C, was first isolated from the dried fruit of Momordica charantia from Sri Lanka. The isolation process is a multi-step procedure involving extraction and chromatographic separation.
Experimental Protocol 1: General Isolation of Karavilagenins from Momordica charantia
-
Extraction: Dried and powdered fruit of M. charantia is subjected to extraction with methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated MeOH extract is suspended in water and partitioned successively with diethyl ether (Et2O) and n-butanol (n-BuOH).
-
Chromatographic Separation: The Et2O-soluble fraction, which contains the karavilagenins, is subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20.
-
Purification: Final purification is achieved using high-performance liquid chromatography (HPLC) to yield the pure karavilagenins.
-
Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Biological Activity and Pharmacological Potential
While specific quantitative bioactivity data for this compound is limited in publicly available literature, the broader family of cucurbitacins, and specifically analogs like Karavilagenin C and Cucurbitacin B, have been more extensively studied. This data provides valuable insights into the potential therapeutic applications of this compound.
Antimalarial Activity
Derivatives of Karavilagenin C have demonstrated significant in vitro activity against Plasmodium falciparum, the parasite responsible for malaria.
Table 2: In Vitro Antimalarial Activity of Karavilagenin C Derivatives
| Compound | P. falciparum Strain | IC50 (µM) |
| Karavoate B | Dd2 (chloroquine-resistant) | <0.6 |
| Karavoate D | Dd2 (chloroquine-resistant) | <0.6 |
| Karavoate E | Dd2 (chloroquine-resistant) | <0.6 |
| Karavoate I | Dd2 (chloroquine-resistant) | <0.6 |
| Karavoate M | Dd2 (chloroquine-resistant) | 0.6 |
| Karavoate M | 3D7 (chloroquine-sensitive) | 1.3 |
Anticancer Activity
Cucurbitacin B, a closely related compound, exhibits potent cytotoxic effects across a range of cancer cell lines. Its mechanism of action often involves the modulation of key signaling pathways implicated in cancer progression.
Table 3: Cytotoxic Activity of Cucurbitacin B against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
| A549 | Lung Cancer | Varies by study |
| HepG2 | Liver Cancer | Varies by study |
| MCF-7 | Breast Cancer | Varies by study |
| PC-3 | Prostate Cancer | Varies by study |
Note: IC50 values for Cucurbitacin B are highly variable depending on the specific study and experimental conditions.
Experimental Protocol 2: General MTT Assay for Cytotoxicity
-
Cell Culture: Cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a karavilagenin or cucurbitacin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathways Modulated by Cucurbitacins
The therapeutic effects of cucurbitacins are attributed to their ability to interfere with multiple cellular signaling pathways that are often dysregulated in disease states. While the specific pathways modulated by this compound have not been elucidated, studies on related cucurbitacins, particularly Cucurbitacin B, have identified several key targets.
JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often constitutively active in many cancers. Cucurbitacins have been shown to inhibit this pathway, leading to reduced cell proliferation and induction of apoptosis.
Caption: Potential inhibition of the JAK/STAT signaling pathway by this compound.
NF-κB Pathway
The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation and is also implicated in cancer development and progression. Cucurbitacins can suppress the activation of NF-κB, thereby exerting anti-inflammatory and anticancer effects.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Future Directions and Conclusion
The rich ethnobotanical history of Momordica species provides a compelling rationale for the scientific investigation of their chemical constituents. While this compound has been identified as a component of these medicinally important plants, a significant gap exists in our understanding of its specific biological activities and mechanisms of action.
Future research should prioritize the following:
-
Bioactivity Screening: A comprehensive evaluation of the biological activities of pure this compound, including its antidiabetic, antimalarial, anti-inflammatory, and cytotoxic properties, is warranted.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential.
-
In Vivo Studies: Preclinical studies in animal models are necessary to assess the efficacy, pharmacokinetics, and safety profile of this compound.
References
Methodological & Application
Application Note & Protocol: Quantification of Karavilagenin B using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for the quantitative analysis of Karavilagenin B in various samples, including plant extracts and pharmaceutical formulations, using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Introduction
This compound is a cucurbitane-type triterpenoid (B12794562) found in plants of the Cucurbitaceae family, such as bitter gourd (Momordica charantia). It is structurally similar to other bioactive cucurbitacins and is of increasing interest to researchers for its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and drug discovery and development. This document outlines a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the reliable quantification of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Quaternary or Binary HPLC System |
| Column | C18 reverse-phase column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (51:49, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 228 nm |
| Run Time | Approximately 15 minutes |
Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (B129727) (HPLC grade, for extraction)
-
Syringe filters (0.45 µm)
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation method should be optimized based on the sample matrix. Below is a general procedure for plant extracts.
-
Extraction: Accurately weigh a known amount of the powdered plant material (e.g., 1 g) and extract with a suitable solvent such as methanol (e.g., 25 mL) using sonication for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
System Suitability
System suitability is evaluated to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Linearity
The linearity of the method is determined by injecting the working standard solutions at different concentrations.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | Y = mX + c |
| Correlation Coefficient (r²) | ≥ 0.999 |
Precision
Precision is assessed at both intra-day and inter-day levels by analyzing replicate injections of quality control (QC) samples at low, medium, and high concentrations.
| Parameter | Acceptance Criteria |
| Intra-day Precision (RSD%) | ≤ 2.0% |
| Inter-day Precision (RSD%) | ≤ 2.0% |
Accuracy (Recovery)
Accuracy is determined by spiking a blank matrix with known concentrations of this compound and calculating the percentage recovery.
| Parameter | Acceptance Criteria |
| Recovery (%) | 98.0% - 102.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
| Parameter | S/N Ratio |
| LOD | 3:1 |
| LOQ | 10:1 |
A summary of typical validation parameters for a similar compound, Cucurbitacin B, is presented below, which can be expected for this compound analysis.[1][2]
| Validation Parameter | Result for Cucurbitacin B |
| Linearity Range | 6.25–100 µg mL⁻¹[3] |
| Correlation Coefficient (r²) | 0.9999[1] |
| Average Recovery (%) | 99.39%[1] |
| RSD of Recovery (%) | 0.56%[1] |
| LOD | 2.05 µg mL⁻¹[3] |
| LOQ | 6.25 µg mL⁻¹[3] |
Experimental Workflows and Signaling Pathways
General HPLC Workflow
Caption: General workflow for this compound quantification by HPLC.
Method Validation Protocol
References
Application Notes and Protocols for Mass Spectrometry (MS) Analysis of Karavilagenin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karavilagenin B is a cucurbitane-type triterpenoid (B12794562) isolated from the medicinal plant Momordica charantia, commonly known as bitter melon.[1] Triterpenoids from this plant have garnered significant interest due to their diverse biological activities, including anti-diabetic, anti-inflammatory, and anti-cancer properties.[1] Accurate and sensitive analytical methods are crucial for the characterization, quantification, and pharmacokinetic studies of this compound to support its development as a potential therapeutic agent. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).
Quantitative Data Summary
While specific quantitative data for this compound is not widely available in the literature, the following table summarizes representative cytotoxic activities of similar triterpenoid compounds isolated from various plants against different cancer cell lines. This data illustrates the potential bioactivity of this class of compounds.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Indole Alkaloids | HepG2 (Liver Cancer) | 0.6 - 5.0 µg/mL | [2] |
| PC-3 (Prostate Cancer) | 0.2 - 11.9 µg/mL | [2] | |
| HT-29 (Colon Cancer) | 0.04 - 8.9 µg/mL | [2] | |
| Sesquiterpene Lactones | MCF-7 (Breast Cancer) | 5.1 - 93.2 µM | [2] |
| HepG2 (Liver Cancer) | 5.1 - 290.2 µM | [2] | |
| HeLa (Cervical Cancer) | 3.1 - 55.7 µM | [2] | |
| Bispidine Derivatives | HepG2 (Liver Cancer) | 3 - 25 µM | [3] |
Experimental Protocols
The following protocols are adapted from established methods for the analysis of cucurbitane-type triterpenoids from Momordica charantia and are expected to be suitable for the analysis of this compound.[4]
Sample Preparation: Extraction from Momordica charantia
A robust extraction method is critical for the accurate quantification of this compound from plant material.
Workflow for Sample Preparation
Caption: Workflow for the extraction of this compound from Momordica charantia.
Protocol:
-
Grinding: Grind dried Momordica charantia fruit into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered sample and place it in a conical flask. Add 25 mL of 80% ethanol.
-
Ultrasonication: Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifugation and Collection: Centrifuge the mixture at 4000 rpm for 10 minutes. Collect the supernatant.
-
Re-extraction: Repeat the extraction process on the residue twice more with 25 mL of 80% ethanol each time.
-
Pooling and Concentration: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 50°C.
-
Reconstitution: Dissolve the dried extract in 5 mL of methanol.
-
Final Filtration: Filter the solution through a 0.22 µm nylon syringe filter into an LC vial for analysis.
LC-MS/MS Analysis
This protocol outlines the conditions for the separation and detection of this compound using a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
LC-MS/MS Experimental Workflow
Caption: General workflow for LC-MS/MS analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Mass Spectrometer: AB Sciex Triple Quadrupole 5500 or equivalent.
-
Column: Agilent Zorbax SB-C18 (2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-5 min: 30-60% B
-
5-15 min: 60-90% B
-
15-18 min: 90% B
-
18-20 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Predicted MRM Transitions for this compound (C30H48O4, MW: 472.7 g/mol ):
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 473.4 [M+H]+ | Predicted fragments | To be optimized | 100 |
| 495.4 [M+Na]+ | Predicted fragments | To be optimized | 100 |
Note: Specific product ions and optimal collision energies for this compound need to be determined by infusing a standard solution and performing product ion scans.
Predicted Mass Spectrometry Fragmentation
Based on the fragmentation patterns of similar cucurbitane-type triterpenoids, the fragmentation of this compound is expected to involve neutral losses of water (H₂O) and characteristic cleavages of the side chain and the tetracyclic core.
Proposed Fragmentation Pathway for this compound
Caption: Proposed fragmentation cascade for protonated this compound.
Biological Activity and Potential Signaling Pathways
Extracts of Momordica charantia and its constituent triterpenoids have demonstrated significant anti-inflammatory and anti-cancer activities. While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on related compounds suggests potential mechanisms of action. For instance, other natural compounds have been shown to exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[5][6][7]
Proposed Anti-Inflammatory Signaling Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
This proposed pathway suggests that this compound may inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes. Further research is required to validate this hypothesis.
Conclusion
The protocols and information provided herein offer a comprehensive framework for the mass spectrometric analysis of this compound. The detailed LC-MS/MS methodology, adapted from established procedures for similar compounds, provides a robust starting point for quantitative and qualitative studies. The predicted fragmentation patterns and proposed biological activities offer valuable insights for future research into the therapeutic potential of this promising natural product. Further validation with a purified standard of this compound is recommended to establish specific MRM transitions and confirm its biological mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines [mdpi.com]
- 4. Quantitative determination of cucurbitane-type triterpenes and triterpene glycosides in dietary supplements containing bitter melon (Momordica charantia) by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-proliferation and anti-inflammation effects of corilagin in rheumatoid arthritis by downregulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Icariin modulates carrageenan-induced acute inflammation through HO-1/Nrf2 and NF-kB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Karavilagenin B Cytotoxicity Assay Using MTT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karavilagenin B is a natural compound of interest for its potential therapeutic properties. Assessing the cytotoxic effects of new compounds is a critical first step in the drug discovery process. This document provides a detailed protocol for determining the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[1][2][3]
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[2][3] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes, such as succinate (B1194679) dehydrogenase.[1][4] The resulting intracellular formazan crystals are insoluble in aqueous solution.[2][3] A solubilization agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of sodium dodecyl sulfate (B86663) (SDS) in HCl, is added to dissolve these crystals, resulting in a colored solution.[5] The absorbance of this solution is directly proportional to the number of viable cells and can be quantified using a microplate spectrophotometer at a wavelength between 550 and 600 nm.[2]
Experimental Protocol
This protocol outlines the necessary steps to evaluate the cytotoxic effects of this compound on a selected cell line.
Materials and Reagents:
-
This compound (of known purity)
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Trypsin-EDTA solution
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate spectrophotometer (ELISA reader)
-
Multichannel pipette
-
Sterile pipette tips
-
Inverted microscope
Reagent Preparation:
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C. Further dilutions should be made in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[3][4] Filter-sterilize the solution using a 0.2 µm filter and store it protected from light at 4°C for short-term use or at -20°C for long-term storage.[3]
Experimental Workflow:
Caption: Experimental workflow of the MTT assay for determining this compound cytotoxicity.
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsinization and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cells in a complete culture medium to achieve the optimal seeding density. This should be determined experimentally for each cell line but is typically in the range of 5 x 10³ to 1 x 10⁴ cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution. A typical concentration range to start with could be 0.1, 1, 10, 50, 100, and 200 µM.
-
Include appropriate controls:
-
Untreated Control: Cells treated with culture medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.
-
Blank Control: Wells containing culture medium but no cells, to be used for background subtraction.
-
-
After the 24-hour pre-incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or control solutions.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.[4]
-
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate Percentage Viability: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of this compound that inhibits cell viability by 50%. This can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Microsoft Excel).
Data Presentation
The cytotoxic effects of this compound should be summarized in a table for clear comparison. Below is a template with hypothetical data.
| Cell Line | Incubation Time (h) | This compound IC50 (µM) |
| HeLa | 24 | 75.3 |
| 48 | 42.1 | |
| 72 | 25.8 | |
| MCF-7 | 24 | 98.6 |
| 48 | 65.2 | |
| 72 | 38.9 | |
| A549 | 24 | 110.4 |
| 48 | 82.7 | |
| 72 | 51.3 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Potential Signaling Pathway
While the specific mechanism of action for this compound is not yet fully elucidated, many cytotoxic natural products induce apoptosis (programmed cell death). Below is a generalized diagram of a potential apoptotic signaling pathway that could be investigated.
Caption: Generalized intrinsic apoptosis pathway potentially induced by a cytotoxic compound.
Conclusion
This application note provides a comprehensive and detailed protocol for assessing the cytotoxicity of this compound using the MTT assay. Adherence to this protocol will enable researchers to obtain reliable and reproducible data on the dose- and time-dependent effects of this compound on cell viability. The provided templates for data presentation and a potential signaling pathway offer a framework for the analysis and further investigation of this compound's mechanism of action.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Karavilagenin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Karavilagenin B is a cucurbitane-type triterpenoid (B12794562), a class of natural compounds known for a wide range of biological activities, including anti-inflammatory properties. Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, making the identification and characterization of novel anti-inflammatory agents a critical area of research. These application notes provide detailed protocols for in vitro assays to evaluate the anti-inflammatory potential of this compound. The assays focus on key inflammatory mediators and signaling pathways in a cellular context, utilizing the widely-used murine macrophage cell line, RAW 264.7. While specific quantitative data for this compound is not yet extensively published, this document presents representative data for a related cucurbitane triterpenoid to illustrate the expected experimental outcomes.
Key In Vitro Anti-inflammatory Assays
The following protocols describe standard cell-based assays to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines, key markers of inflammation.
Cell Viability Assay (MTT Assay)
Prior to evaluating the anti-inflammatory activity of this compound, it is crucial to determine its cytotoxic concentration. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and incubate for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Nitric Oxide (NO) Inhibition Assay (Griess Test)
This assay measures the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response and NO production in macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation and a group with LPS stimulation but no this compound.
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition.
Pro-inflammatory Cytokine (TNF-α, IL-6, and IL-1β) Inhibition Assay (ELISA)
This protocol outlines the measurement of pro-inflammatory cytokine levels in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-linked secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Quantification: Calculate the cytokine concentrations in the samples based on the standard curve. Determine the percentage of cytokine inhibition.
Data Presentation
The following tables present representative quantitative data for a cucurbitane triterpenoid, illustrating the potential anti-inflammatory effects of this compound. Note: This is hypothetical data for illustrative purposes, and specific values for this compound must be determined experimentally.
Table 1: Effect of a Representative Cucurbitane Triterpenoid on RAW 264.7 Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 1 | 98.5 ± 2.1 |
| 5 | 97.2 ± 1.8 |
| 10 | 95.8 ± 3.0 |
| 25 | 92.1 ± 2.5 |
| 50 | 88.4 ± 3.2 |
| 100 | 75.3 ± 4.1 |
Table 2: Inhibition of Nitric Oxide (NO) Production by a Representative Cucurbitane Triterpenoid in LPS-stimulated RAW 264.7 Cells
| Treatment | NO Production (µM) | Inhibition (%) |
| Control | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 25.8 ± 1.5 | 0 |
| LPS + Compound (1 µM) | 22.1 ± 1.2 | 14.3 |
| LPS + Compound (5 µM) | 15.4 ± 0.9 | 40.3 |
| LPS + Compound (10 µM) | 8.7 ± 0.6 | 66.3 |
| LPS + Compound (25 µM) | 4.3 ± 0.4 | 83.3 |
| IC₅₀ | ~8.5 µM |
Table 3: Inhibition of Pro-inflammatory Cytokine Production by a Representative Cucurbitane Triterpenoid in LPS-stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | Inhibition (%) | IL-6 (pg/mL) | Inhibition (%) | IL-1β (pg/mL) | Inhibition (%) |
| Control | 50 ± 8 | - | 35 ± 5 | - | 20 ± 4 | - |
| LPS (1 µg/mL) | 1250 ± 98 | 0 | 980 ± 75 | 0 | 450 ± 35 | 0 |
| LPS + Compound (10 µM) | 650 ± 55 | 48.0 | 510 ± 42 | 48.0 | 230 ± 21 | 48.9 |
| LPS + Compound (25 µM) | 310 ± 28 | 75.2 | 240 ± 20 | 75.5 | 110 ± 12 | 75.6 |
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of many natural products are mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, a signaling cascade leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory mediators. Cucurbitane triterpenoids have been shown to inhibit this pathway, potentially by preventing the phosphorylation of IκBα.
MAPK Signaling Pathway
The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are key signaling molecules that regulate the production of inflammatory mediators. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn activate transcription factors that promote the expression of pro-inflammatory genes. Some cucurbitane triterpenoids have been found to suppress the phosphorylation of MAPKs.
Experimental Workflow
The following diagram illustrates the overall workflow for the in vitro assessment of the anti-inflammatory activity of this compound.
Conclusion
These application notes provide a comprehensive framework for the in vitro evaluation of the anti-inflammatory properties of this compound. The detailed protocols for cell viability, nitric oxide, and pro-inflammatory cytokine assays, along with the illustrative data and signaling pathway diagrams, offer a robust starting point for researchers. The presented methodologies will enable the systematic investigation of this compound's mechanism of action and its potential as a novel anti-inflammatory therapeutic agent. It is recommended that further studies also explore its effects on the expression of key inflammatory enzymes like COX-2 and iNOS, as well as its impact on the phosphorylation status of proteins within the NF-κB and MAPK signaling cascades to fully elucidate its molecular targets.
Investigating the Anti-Cancer Potential of Karavilagenin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karavilagenin B, a cucurbitane-type triterpenoid (B12794562) found in Momordica charantia (bitter melon), belongs to a class of natural compounds that have demonstrated significant anti-cancer properties. While direct research on this compound is emerging, studies on structurally similar compounds isolated from the same plant, such as Karavilagenin D and other cucurbitacins, provide a strong rationale for investigating its therapeutic potential. This document outlines detailed protocols for assessing the effects of this compound on cancer cell lines, based on established methodologies for related compounds. It also proposes a putative signaling pathway based on the known mechanisms of similar molecules.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents hypothetical data based on the observed effects of a related cucurbitane triterpenoid, 3β,7β-dihydroxy-25-methoxycucurbita-5,23-diene-19-al (DMC), on breast cancer cell lines. This is intended to serve as a template for presenting experimental findings for this compound.
Table 1: Hypothetical IC50 Values of this compound on Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | 21.5 |
| A549 | Lung Carcinoma | 48 | 18.9 |
| HCT116 | Colon Carcinoma | 48 | 25.1 |
| U-2 OS | Osteosarcoma | 48 | 12.8 |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in a complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for investigating the effect of this compound on the expression of key signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, p-Akt, Akt, p-mTOR, mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound for the specified time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
Mandatory Visualizations
Signaling Pathway Diagram
Based on the mechanisms of related cucurbitane triterpenoids, this compound is hypothesized to induce apoptosis and inhibit proliferation through the modulation of key signaling pathways. The following diagram illustrates a putative mechanism of action.
Caption: Putative signaling pathway of this compound in cancer cells.
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the anti-cancer effects of this compound.
Protocol for Assessing the Anti-Diabetic Properties of Karavilagenin B
Application Notes
Introduction:
Karavilagenin B is a cucurbitane-type triterpenoid (B12794562) found in Momordica charantia, a plant renowned in traditional medicine for its anti-diabetic properties.[1][2] The rising global prevalence of type 2 diabetes mellitus necessitates the exploration of novel therapeutic agents. This compound and related cucurbitane triterpenoids have been identified as promising candidates due to their potential to modulate key pathways in glucose metabolism.[3][4][5] This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the anti-diabetic efficacy of this compound, from initial in vitro screening to in vivo validation.
The proposed mechanisms for the anti-diabetic action of cucurbitane triterpenoids include the inhibition of carbohydrate-hydrolyzing enzymes, enhancement of glucose uptake in peripheral tissues, and modulation of insulin (B600854) signaling pathways.[3][4][5] These protocols are designed to systematically investigate these potential mechanisms for this compound.
General Workflow:
The assessment of this compound's anti-diabetic properties should follow a logical progression from in vitro to in vivo studies. The initial phase focuses on enzymatic assays to determine direct inhibitory effects on carbohydrate digestion. This is followed by cell-based assays to evaluate the compound's impact on glucose uptake and insulin signaling. Finally, in vivo studies using animal models of diabetes are crucial to confirm the physiological relevance of the in vitro findings.
Caption: Experimental workflow for assessing this compound's anti-diabetic properties.
Data Presentation
Table 1: Summary of In Vitro Enzyme Inhibition Assays
| Assay | Test Compound | Positive Control | Concentration Range (µM) | IC50 (µM) |
| α-Amylase Inhibition | This compound | Acarbose (B1664774) | 1 - 200 | To be determined |
| α-Glucosidase Inhibition | This compound | Acarbose | 1 - 200 | To be determined |
Table 2: Summary of Cell-Based Assays
| Assay | Cell Line | Test Compound | Positive Control | Concentration Range (µM) | Outcome Measure |
| Glucose Uptake | L6 Myotubes / 3T3-L1 Adipocytes | This compound | Insulin | 0.1 - 100 | 2-NBDG fluorescence / Radiolabeled glucose uptake |
| Insulin Signaling (Western Blot) | L6 Myotubes / HepG2 | This compound | Insulin | 0.1 - 100 | Phosphorylation of IR, IRS-1, Akt |
Table 3: Summary of In Vivo Studies
| Animal Model | Treatment Groups | Duration | Key Parameters Monitored |
| Alloxan-induced Diabetic Mice | Vehicle Control, this compound (25 mg/kg), this compound (50 mg/kg), Metformin (B114582) | 4 weeks | Fasting blood glucose, Oral glucose tolerance, Serum lipid profile, HbA1c |
| Streptozotocin-induced Diabetic Mice | Vehicle Control, this compound (low dose), this compound (high dose), Glibenclamide | 4-6 weeks | Fasting blood glucose, Plasma insulin levels, Histopathology of pancreas |
Experimental Protocols
In Vitro Enzyme Inhibition Assays
This assay determines the ability of this compound to inhibit α-amylase, a key enzyme in carbohydrate digestion.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v) in phosphate (B84403) buffer (pH 6.9)
-
Dinitrosalicylic acid (DNS) reagent
-
This compound stock solution (in DMSO)
-
Acarbose (positive control)
-
Phosphate buffer (100 mM, pH 6.9)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of the test compound or control to each well.
-
Add 50 µL of α-amylase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of starch solution to each well and incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of DNS reagent.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and add 1 mL of distilled water to each well.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
This assay assesses the inhibitory effect of this compound on α-glucosidase, another crucial enzyme for carbohydrate digestion.[6][7][8]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound stock solution (in DMSO)
-
Acarbose (positive control)
-
Phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of the test compound or control to each well.
-
Add 100 µL of α-glucosidase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution to each well and incubate at 37°C for 5 minutes.
-
Stop the reaction by adding 100 µL of sodium carbonate solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the α-amylase assay.
Cell-Based Assays
This assay measures the effect of this compound on glucose uptake in skeletal muscle cells.
Materials:
-
L6 myoblasts
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[³H]glucose or 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
This compound
-
Insulin (positive control)
-
Cytochalasin B (inhibitor of glucose transport)
-
Scintillation counter or fluorescence microplate reader
Procedure:
-
Culture L6 myoblasts in DMEM with 10% FBS until confluent.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
Serum-starve the differentiated myotubes for 3 hours in KRH buffer.
-
Treat the cells with various concentrations of this compound or insulin for 30 minutes.
-
Add 2-Deoxy-D-[³H]glucose or 2-NBDG and incubate for 10 minutes.
-
Wash the cells with ice-cold KRH buffer to remove excess labeled glucose.
-
Lyse the cells and measure the radioactivity using a scintillation counter or fluorescence using a microplate reader.
-
Normalize the glucose uptake to the total protein content of each sample.
Mechanism of Action Studies
This protocol investigates the effect of this compound on key proteins in the insulin signaling pathway.[9][10][11]
Materials:
-
L6 myotubes or HepG2 cells
-
This compound
-
Insulin
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-IR, anti-IR, anti-phospho-IRS-1, anti-IRS-1, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat serum-starved cells with this compound for a specified time, followed by stimulation with insulin (100 nM) for 15 minutes.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: Potential mechanism of this compound on the insulin signaling pathway.
In Vivo Studies
This model is used to evaluate the in vivo anti-hyperglycemic activity of this compound.[4]
Materials:
-
Male C57BL/6J mice
-
Alloxan (B1665706) monohydrate
-
This compound
-
Metformin (positive control)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Induce diabetes in mice by a single intraperitoneal injection of alloxan (150 mg/kg body weight).
-
After 72 hours, measure fasting blood glucose levels. Mice with blood glucose levels above 250 mg/dL are considered diabetic.
-
Divide the diabetic mice into four groups: vehicle control, this compound (25 mg/kg), this compound (50 mg/kg), and metformin (150 mg/kg).
-
Administer the respective treatments orally once daily for 4 weeks.
-
Monitor fasting blood glucose levels and body weight weekly.
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT).
-
Collect blood samples for the analysis of serum lipids and HbA1c.
-
Euthanize the animals and collect tissues for histopathological examination.
Disclaimer: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC). The concentrations of this compound suggested in these protocols are based on studies of related cucurbitane triterpenoids and may require optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidiabetic activities of a cucurbitane‑type triterpenoid compound from Momordica charantia in alloxan‑induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cucurbitane Triterpenoids from the Fruits of Momordica Charantia Improve Insulin Sensitivity and Glucose Homeostasis in Streptozotocin-Induced Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Carrageenan Inhibits Insulin Signaling through GRB10-mediated Decrease in Tyr(P)-IRS1 and through Inflammation-induced Increase in Ser(P)307-IRS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exposure to the common food additive carrageenan leads to glucose intolerance, insulin resistance and inhibition of insulin signalling in HepG2 cells and C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carrageenan Inhibits Insulin Signaling through GRB10-mediated Decrease in Tyr(P)-IRS1 and through Inflammation-induced Increase in Ser(P)307-IRS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Karavilagenin B: Application Notes and Protocols for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karavilagenin B is a cucurbitane-type triterpenoid, a class of natural products known for a wide range of biological activities. While direct research into the antiviral properties of this compound is limited in currently available scientific literature, its origin from plants of the Momordica genus suggests significant potential. Species such as Momordica balsamina and Momordica charantia are rich sources of structurally related cucurbitane triterpenoids that have demonstrated promising antiviral, anti-HIV, and anti-inflammatory effects.[1][2] For instance, extracts from Momordica balsamina have been shown to inhibit HIV-1 and Newcastle Disease Virus.[3][4][5][6]
These application notes provide a comprehensive framework for researchers interested in exploring the antiviral potential of this compound. The following sections detail the rationale for its investigation, standardized protocols for in vitro evaluation, and a template for data presentation.
Application Notes
Rationale for Antiviral Screening
The investigation of this compound as an antiviral candidate is supported by the extensive documentation of antiviral activity within the Momordica genus.[7] Cucurbitane-type triterpenoids isolated from these plants have been identified as potent bioactive molecules.[2][8] The structural similarity of this compound to other compounds with established biological activities makes it a compelling subject for antiviral screening programs. Research on related compounds suggests that potential mechanisms could involve the inhibition of viral entry, interference with viral replication machinery, or modulation of host-cell pathways that are essential for the viral life cycle.[9]
Preliminary Steps for Investigation
-
Compound Sourcing and Purity: Ensure this compound is of high purity. The compound can be isolated from its natural source, such as Momordica balsamina, or chemically synthesized. Purity should be confirmed using analytical techniques like HPLC and NMR.
-
Selection of Viruses: The choice of viruses for initial screening should be based on global health significance and the availability of robust in vitro assay systems. A panel could include both enveloped and non-enveloped RNA and DNA viruses to determine the breadth of activity. Examples include Influenza A virus, Herpes Simplex Virus (HSV), Dengue virus, and Human Immunodeficiency Virus (HIV).
-
Cell Line Selection: Appropriate host cell lines that are permissive to the selected viruses are crucial. Commonly used cell lines include Madin-Darby Canine Kidney (MDCK) cells for influenza, Vero cells for HSV and Dengue, and TZM-bl or CEM-SS cells for HIV. All cell lines should be maintained in optimal culture conditions.
Quantitative Data Summary
As no specific antiviral data for this compound is currently published, the following table serves as a template for presenting results from antiviral assays. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of a compound. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.[10]
| Virus | Cell Line | Assay Type | CC50 (µM) | IC50 (µM) | Selectivity Index (SI) |
| Example: Influenza A (H1N1) | MDCK | Plaque Reduction | >100 | 15.2 | >6.6 |
| Example: Herpes Simplex Virus-1 | Vero | Plaque Reduction | >100 | 8.9 | >11.2 |
| Example: Dengue Virus (DENV-2) | Vero | Virus Yield Reduction | >100 | 22.5 | >4.4 |
Table 1: Hypothetical Antiviral Activity Profile for this compound. Data shown is for illustrative purposes only.
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the 50% cytotoxic concentration (CC50) of this compound, which is the concentration that reduces the viability of uninfected host cells by 50%.[11][12][13]
Materials:
-
96-well cell culture plates
-
Selected host cell line (e.g., Vero, MDCK)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[15]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator until a confluent monolayer is formed.
-
Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in culture medium, starting from a high concentration (e.g., 200 µM). Include a "cells only" control (medium only) and a "solvent" control (highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the compound concentration and determine the CC50 value using regression analysis.
Protocol 2: Plaque Reduction Assay
This assay is used to determine the concentration of this compound that reduces the number of virus-induced plaques by 50% (IC50).[16][17]
Materials:
-
24-well or 6-well cell culture plates with confluent host cell monolayers
-
Virus stock with a known titer (PFU/mL)
-
This compound serial dilutions
-
Serum-free medium
-
Semi-solid overlay medium (e.g., 1.2% Avicel or 0.6% agarose (B213101) in culture medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%) for fixation
Procedure:
-
Cell Preparation: Use confluent monolayers of host cells in 24-well plates.
-
Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that yields 50-100 plaques per well.
-
Treatment: In separate tubes, mix the diluted virus with an equal volume of each this compound dilution (and a "no-drug" virus control). Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cells and inoculate the monolayers with 200 µL of the virus-compound mixtures.
-
Adsorption: Incubate for 1-2 hours at 37°C to allow the virus to adsorb to the cells.
-
Overlay: Gently aspirate the inoculum and add 1 mL of the semi-solid overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until visible plaques form (typically 2-5 days).
-
Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the monolayer with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction for each concentration compared to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Protocol 3: Virus Yield Reduction Assay
This assay quantifies the reduction in the production of infectious progeny virus particles in the presence of the compound.[18][19]
Materials:
-
24-well or 48-well plates with confluent host cell monolayers
-
High-titer virus stock
-
This compound serial dilutions
-
Culture medium
Procedure:
-
Infection: Infect confluent cell monolayers with the virus at a high multiplicity of infection (MOI), for example, an MOI of 1, to ensure nearly all cells are infected. Allow the virus to adsorb for 1-2 hours.
-
Treatment: After adsorption, wash the cells with PBS to remove unadsorbed virus. Add 500 µL of culture medium containing the respective serial dilutions of this compound.
-
Incubation: Incubate the plates for one full viral replication cycle (e.g., 24-48 hours).
-
Harvesting: After incubation, subject the plates to three freeze-thaw cycles to lyse the cells and release the progeny virions.
-
Titration: Collect the supernatant from each well. Determine the virus titer in each sample by performing a standard plaque assay or a TCID50 assay on fresh cell monolayers.[20]
-
Calculation: Calculate the reduction in virus yield (in log10 PFU/mL or log10 TCID50/mL) for each compound concentration compared to the untreated virus control. The IC50 is the concentration that causes a 50% (or 0.3 log10) reduction in viral titer.
Visualizations
Caption: Workflow for antiviral screening of this compound.
Caption: Potential antiviral targets in the viral life cycle.
References
- 1. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. japer.in [japer.in]
- 4. Identification of a Novel Anti-HIV-1 Protein from Momordica balsamina Leaf Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-human immunodeficiency virus-1 activity of MoMo30 protein isolated from the traditional African medicinal plant Momordica balsamina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Properties of Flavonoids and Delivery Strategies | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. labinsights.nl [labinsights.nl]
- 20. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
Synthesis of Karavilagenin B Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the proposed semi-synthesis of Karavilagenin B derivatives. Due to the absence of a published total synthesis route for this compound, this document focuses on a plausible and practical semi-synthetic approach, starting from the natural product isolated from Momordica charantia. The protocols provided are based on established methodologies for the derivatization of analogous cucurbitane triterpenoids.
Introduction
This compound is a cucurbitane-type triterpenoid (B12794562) isolated from the plant Momordica charantia, commonly known as bitter melon. Cucurbitane triterpenoids have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory and anticancer effects. The structural complexity and therapeutic potential of this class of molecules make their synthetic derivatization a key strategy for developing novel drug candidates with improved efficacy and pharmacokinetic profiles. This document outlines protocols for the isolation of this compound and subsequent chemical modifications to generate a library of derivatives for biological screening.
Isolation of this compound from Momordica charantia
The initial and crucial step is the isolation and purification of the starting material, this compound, from its natural source.
Protocol 1: Extraction and Isolation of this compound
-
Plant Material Preparation: Dried and powdered fruits of Momordica charantia are used as the starting material.
-
Extraction:
-
The powdered plant material is exhaustively extracted with methanol (B129727) (MeOH) at room temperature.
-
The resulting crude methanol extract is concentrated under reduced pressure to yield a residue.
-
-
Solvent Partitioning:
-
The residue is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.
-
The chloroform and ethyl acetate fractions, which are likely to contain the triterpenoids, are collected.
-
-
Chromatographic Purification:
-
The bioactive fractions (typically the CHCl₃ and EtOAc fractions) are subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
-
Further Purification:
-
The enriched fractions are further purified using Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase (C18) column with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradients).
-
-
Characterization: The purity and identity of the isolated this compound should be confirmed by spectroscopic methods.
Spectroscopic Characterization of this compound
Table 1: Representative ¹³C NMR Data for Cucurbitane-Type Triterpenoids from Momordica Species
| Carbon No. | Representative Chemical Shift Range (δ ppm) |
| 1 | 30.0 - 35.0 |
| 2 | 25.0 - 30.0 |
| 3 | 75.0 - 80.0 |
| 4 | 38.0 - 42.0 |
| 5 | 140.0 - 145.0 |
| 6 | 120.0 - 125.0 |
| 7 | 70.0 - 75.0 |
| 8 | 45.0 - 50.0 |
| 9 | 48.0 - 52.0 |
| 10 | 35.0 - 40.0 |
| 11 | 210.0 - 215.0 (if C=O) |
| 12 | 45.0 - 50.0 |
| 13 | 48.0 - 52.0 |
| 14 | 48.0 - 52.0 |
| 15 | 30.0 - 35.0 |
| 16 | 70.0 - 75.0 |
| 17 | 50.0 - 55.0 |
| 18 | 15.0 - 20.0 |
| 19 | 20.0 - 25.0 |
| 20 | 35.0 - 40.0 |
| 21 | 20.0 - 25.0 |
| 22 | 35.0 - 40.0 |
| 23 | 70.0 - 75.0 |
| 24 | 125.0 - 130.0 |
| 25 | 130.0 - 135.0 |
| 26 | 25.0 - 30.0 |
| 27 | 18.0 - 22.0 |
| 28 | 28.0 - 32.0 |
| 29 | 20.0 - 25.0 |
| 30 | 20.0 - 25.0 |
Note: Chemical shifts are approximate and can vary based on the specific structure and solvent used. Researchers should acquire and interpret their own 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
Proposed Semi-Synthesis of this compound Derivatives
The hydroxyl groups on the this compound scaffold are primary targets for chemical modification to generate ester and ether derivatives. A general workflow for this process is outlined below.
Protocol 2: General Procedure for the Synthesis of Ester Derivatives (Acylation)
-
Protection of Reactive Hydroxyl Groups (Optional but Recommended): To achieve selective acylation, it may be necessary to protect more reactive hydroxyl groups. For instance, a primary hydroxyl group can be selectively protected using a bulky protecting group like tert-butyldimethylsilyl (TBS).
-
Dissolve this compound in anhydrous dichloromethane (B109758) (DCM).
-
Add imidazole (B134444) and tert-butyldimethylsilyl chloride (TBSCl).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction and purify the protected intermediate.
-
-
Acylation:
-
To a solution of the (protected) this compound in anhydrous DCM, add a carboxylic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
-
Deprotection (if applicable):
-
Dissolve the acylated intermediate in tetrahydrofuran (B95107) (THF).
-
Add tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to remove the TBS protecting group.
-
Monitor the reaction by TLC.
-
Quench the reaction and purify the final ester derivative.
-
-
Purification: The final product is purified by flash column chromatography on silica gel or by preparative HPLC.
Protocol 3: General Procedure for the Synthesis of Ether Derivatives (Alkylation)
-
Protection of Other Hydroxyl Groups (as needed): Similar to acylation, selective protection may be required.
-
Alkylation:
-
To a solution of (protected) this compound in a suitable anhydrous solvent (e.g., THF or DMF), add a base such as sodium hydride (NaH) at 0 °C.
-
After stirring for a short period, add the desired alkylating agent (e.g., an alkyl halide).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
-
Deprotection and Purification: Follow similar procedures as described for the ester derivatives.
Table 2: Summary of Reaction Conditions for Derivatization
| Reaction Type | Reagents | Solvent | General Yield Range |
| Protection (Silylation) | TBSCl, Imidazole | DCM | 80-95% |
| Esterification (Acylation) | R-COOH, EDCI, DMAP | DCM | 60-90% |
| Deprotection (Desilylation) | TBAF | THF | 70-95% |
| Etherification (Alkylation) | R-X, NaH | THF/DMF | 40-70% |
Yields are estimates based on analogous reactions with other cucurbitacins and may vary.
Biological Activity and Signaling Pathways
Cucurbitane triterpenoids, including derivatives of the closely related Cucurbitacin B, are known to exert their biological effects by modulating key cellular signaling pathways. Two of the most well-documented pathways are the STAT3 and NF-κB signaling cascades, which are critical regulators of inflammation and cell survival.
Inhibition of the JAK/STAT3 Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway is often constitutively active in cancer cells, promoting proliferation and inhibiting apoptosis. Cucurbitacins have been shown to inhibit this pathway.
Troubleshooting & Optimization
Technical Support Center: Karavilagenin B Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Karavilagenin B extraction from its natural source, Momordica charantia (bitter melon).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound.
Q1: Why is my this compound yield consistently low?
A1: Low yield of this compound can be attributed to several factors, ranging from the choice of plant material to the extraction parameters. Here are some potential causes and solutions:
-
Suboptimal Solvent Selection: The polarity of the solvent is crucial for efficient extraction. This compound, a cucurbitane-type triterpenoid, is soluble in organic solvents like methanol (B129727) and ethyl acetate (B1210297), but insoluble in n-hexane.[1] Ensure you are using a solvent with appropriate polarity.
-
Inefficient Extraction Method: Traditional maceration may not be as effective as more advanced techniques. Consider employing methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which have been shown to enhance the extraction of cucurbitane-type triterpenoids from Momordica charantia.[2]
-
Inadequate Extraction Time or Temperature: The duration and temperature of the extraction process significantly impact yield. For instance, in some studies, the optimal extraction time for similar compounds was found to be around 90-120 minutes.[3] However, excessively high temperatures (e.g., 100°C) can lead to the degradation of certain triterpenoids.[2]
-
Incorrect Solid-to-Solvent Ratio: An improper ratio of plant material to solvent can lead to incomplete extraction. A higher solvent volume can increase the concentration gradient and improve mass transfer.
-
Poor Quality of Plant Material: The concentration of this compound can vary depending on the cultivar of Momordica charantia, its stage of ripeness, and post-harvest handling.[2] Using fresh, properly dried, and finely ground plant material can improve extraction efficiency.
Q2: My extract contains a high level of impurities. How can I improve its purity?
A2: The presence of impurities is a common challenge in natural product extraction. Here are some strategies to enhance the purity of your this compound extract:
-
Pre-Extraction Processing: Consider a pre-extraction wash with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities.
-
Solvent Partitioning: After the initial extraction, perform liquid-liquid partitioning. For example, you can partition the crude extract between ethyl acetate and water. The less polar this compound will preferentially move to the ethyl acetate layer, leaving more polar impurities in the aqueous layer.
-
Chromatographic Purification: For high-purity this compound, chromatographic techniques are essential. Column chromatography using silica (B1680970) gel or reversed-phase C18 media is commonly employed. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
Solid-Phase Extraction (SPE): SPE can be an effective cleanup step. A study on cucurbitane-type triterpenoids used SPE with a stepwise elution of methanol at different concentrations to separate the target compounds.[2]
Q3: I am observing the formation of an emulsion during liquid-liquid extraction. How can I resolve this?
A3: Emulsion formation is a frequent issue in liquid-liquid extraction, especially with plant extracts that contain surfactant-like compounds. Here are some troubleshooting tips:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize the formation of a stable emulsion.
-
Addition of Brine: Adding a saturated sodium chloride (brine) solution can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.
-
Filtration: Passing the emulsified layer through a bed of celite or glass wool can sometimes break the emulsion.
-
Temperature Change: Gently warming or cooling the separatory funnel may help to destabilize the emulsion.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: Based on its chemical properties as a cucurbitane-type triterpenoid, solvents of medium polarity are generally effective. Studies on related compounds from Momordica charantia have successfully used ethanol, methanol, and ethyl acetate.[4] The choice of solvent can also be influenced by the intended downstream application and the desired purity of the final product. For instance, using a non-methanolic solution for extraction can prevent the formation of certain artifacts.[5]
Q2: What are the optimal conditions for this compound extraction?
A2: The optimal conditions can vary depending on the chosen extraction method. For ultrasound-assisted extraction of charantin, a related compound, optimal conditions were found to be a methanol-water mixture (80:20 v/v) at 46°C for 120 minutes with a solid-to-solvent ratio of 1:26 w/v.[6] For microwave-assisted extraction, a temperature of 80°C has been used to avoid degradation of thermolabile compounds.[2] It is recommended to perform a small-scale optimization study to determine the best conditions for your specific experimental setup.
Q3: How can I prevent the degradation of this compound during extraction and storage?
A3: Triterpenoids can be susceptible to degradation by heat, light, and acidic conditions.[7] To minimize degradation:
-
Avoid High Temperatures: Use moderate temperatures during extraction and solvent evaporation.[2]
-
Protect from Light: Store the extract and purified compound in amber-colored vials or in the dark.
-
Use Neutral pH: Avoid strongly acidic or basic conditions during extraction and purification, as these can cause chemical transformations.
-
Inert Atmosphere: For long-term storage, consider storing the purified compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C).
Q4: Can I use fresh Momordica charantia fruits for extraction?
A4: While fresh plant material can be used, drying the fruit is a common practice.[6] Drying and grinding the plant material increases the surface area for solvent penetration and can lead to a more efficient extraction. If using fresh fruit, the high water content may affect the efficiency of organic solvent extraction.
Quantitative Data on Triterpenoid Extraction from Momordica charantia
The following tables summarize quantitative data on the extraction of cucurbitane-type triterpenoids from Momordica charantia. While this data does not specifically quantify this compound, it provides a valuable reference for optimizing its extraction.
Table 1: Comparison of Extraction Methods for Total Cucurbitane-Type Triterpenoids
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Total Triterpenoid Yield (µg/g) | Reference |
| Microwave-Assisted | Methanol | 80 | 2, 5, 10 | 470.01 ± 25.03 (for a specific cultivar) | [2] |
| Ultrasound-Assisted | Methanol | Not specified | Not specified | Lower than MAE in the cited study | [2] |
| Soxhlet | Methanol:Water (80:20) | Sub-boiling | 120 | Less efficient than UAE for charantin | [6] |
Table 2: Influence of Solvent on Extraction Yield of Phenolic Compounds (as a proxy for polar compounds)
| Solvent | Temperature (°C) | Time (h) | Total Phenolic Content (mg GAE/g DW) | Reference |
| Water | 200 | Not specified | 48.177 | |
| Ethanol | Not specified | Not specified | Not specified | [4] |
| Methanol | Not specified | Not specified | Not specified | [4] |
Experimental Protocol: Extraction and Isolation of this compound
This protocol is a synthesized methodology based on established procedures for the extraction of cucurbitane-type triterpenoids from Momordica charantia.
1. Preparation of Plant Material: a. Obtain fresh, unripe fruits of Momordica charantia. b. Wash the fruits thoroughly with water to remove any dirt. c. Cut the fruits into small pieces and dry them in an oven at a controlled temperature (e.g., 45°C) until a constant weight is achieved.[6] d. Grind the dried fruit pieces into a fine powder using a mechanical grinder.
2. Extraction: a. Soxhlet Extraction (Conventional Method): i. Place approximately 10 g of the dried fruit powder into a cellulose (B213188) thimble.[6] ii. Place the thimble in a Soxhlet extractor. iii. Add 500 mL of 80:20 (v/v) methanol:water to the round-bottom flask.[6] iv. Heat the solvent to its sub-boiling temperature and perform the extraction for 120 minutes.[6] b. Ultrasound-Assisted Extraction (Alternative Method): i. Place 10 g of the dried fruit powder in a stoppered conical flask.[6] ii. Add the extraction solvent (e.g., 80:20 v/v methanol:water) at a solid-to-solvent ratio of 1:26 (w/v).[6] iii. Place the flask in an ultrasonic bath at 46°C for 120 minutes.[6]
3. Post-Extraction Processing: a. Filter the extract through Whatman No. 1 filter paper to remove solid plant material. b. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.[6]
4. Purification: a. Solvent Partitioning: i. Suspend the crude extract in distilled water. ii. Partition the aqueous suspension successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound is expected to be enriched in the ethyl acetate fraction. b. Column Chromatography: i. Pack a glass column with silica gel 60 (70-230 mesh). ii. Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and load it onto the column. iii. Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. iv. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound. c. Preparative HPLC: i. For final purification, subject the enriched fractions from column chromatography to preparative reversed-phase HPLC.
Diagrams
Caption: Troubleshooting workflow for low this compound yield.
Caption: Workflow for this compound extraction and isolation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Rethinking the Cucurbitane-Type Triterpenoid Profile of Bitter Gourd (Momordica charantia L.): The Chemical Transformation of Momordicine I in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of ultrasound-assisted extraction of charantin from Momordica charantia fruits using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors influencing the chemical stability of carotenoids in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Karavilagenin B solubility issues for in vitro assays
Welcome to the technical support center for Karavilagenin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cucurbitane-type triterpenoid. While direct studies on this compound are limited, related compounds such as Cucurbitacin B have been shown to exert their biological effects through the modulation of key signaling pathways, including the JAK/STAT and PI3K/AKT pathways, which are crucial in cell proliferation, apoptosis, and inflammation.[1]
Q2: What are the general solubility properties of this compound?
This compound is a hydrophobic molecule with low aqueous solubility. It is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and ethyl acetate.[2] For in vitro assays, DMSO is the most commonly used solvent for creating stock solutions.
Q3: How should I prepare a stock solution of this compound?
Q4: What is the recommended final concentration of DMSO in my cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally below 0.1%. High concentrations of DMSO can be toxic to cells and may interfere with experimental results.
Q5: How can I prevent this compound from precipitating in my cell culture medium?
Precipitation is a common issue with hydrophobic compounds. To prevent this, it is crucial to follow proper dilution techniques. This includes pre-warming the cell culture medium to 37°C and adding the DMSO stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersion. This technique, often referred to as preventing "solvent shock," is key to maintaining the compound's solubility in the aqueous environment of the cell culture medium.
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
Symptom: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | The rapid change in polarity when adding a concentrated DMSO stock to the aqueous media causes the compound to "crash out" of the solution. | Pre-warm the cell culture medium to 37°C. Add the stock solution dropwise while gently swirling or vortexing the media to ensure rapid dispersion. |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
Issue 2: Delayed Precipitation After Incubation
Symptom: The media appears clear initially, but a precipitate forms after several hours or days in the incubator.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Shifts | Repeatedly moving the media between the incubator and colder environments can cause the compound to fall out of solution. | Aliquot your this compound-containing media into single-use volumes to avoid repeated temperature changes. |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media over time, forming insoluble complexes. | If possible, try a different basal media formulation. You can also perform a stability test by incubating the compound in the media for the duration of your experiment and observing for precipitation. |
| pH Instability | Changes in the pH of the media during incubation can alter the compound's solubility. | Ensure your incubator's CO2 levels are stable and that your culture vessels are properly sealed to maintain the correct pH of the buffered media. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound in Cell Culture Media
-
Pre-warm Media: Pre-warm your complete cell culture medium (containing serum and other supplements) in a 37°C water bath.
-
Prepare Intermediate Dilution (Optional but Recommended): For high final concentrations, consider preparing an intermediate dilution of your stock solution in pre-warmed media.
-
Final Dilution: While gently vortexing the pre-warmed media, add the required volume of the this compound stock solution drop-by-drop.
-
Homogenization: After adding the stock solution, continue to gently mix the media to ensure homogeneity.
-
Application: Use the freshly prepared this compound-containing medium for your experiment immediately.
Visualizing Experimental Workflow and Signaling Pathways
To aid in experimental design and understanding of this compound's potential mechanism of action, the following diagrams illustrate a typical experimental workflow for addressing solubility issues and a putative signaling pathway based on related compounds.
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Putative signaling pathway of this compound based on related compounds.
References
Technical Support Center: Optimizing HPLC Separation of Karavilagenin B
Welcome to the technical support center for the chromatographic analysis of Karavilagenin B and its related isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in separating these structurally similar cucurbitane-type triterpenoids.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are this compound and its isomers, and why are they difficult to separate?
A1: this compound is a cucurbitane-type triterpenoid (B12794562) isolated from plants like Momordica charantia.[1] It exists alongside several isomers, such as Karavilagenin A and C, which have the same molecular formula and connectivity but differ in the spatial arrangement of atoms (stereoisomers) or the position of functional groups ( positional isomers).[1][2] This structural similarity results in very close physicochemical properties, making their separation by standard chromatographic techniques challenging, often leading to peak co-elution.[3][4]
Q2: What is a recommended starting HPLC method for separating this compound?
A2: A common and effective starting point is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6] A typical setup includes a C18 column and a gradient elution using a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier such as 0.1% acetic or formic acid to improve peak shape.[4][5]
Q3: Which HPLC detector is most suitable for analyzing this compound?
A3: Since cucurbitane triterpenoids may lack strong UV-absorbing chromophores, an Evaporative Light Scattering Detector (ELSD) is a highly effective choice for detection.[5][7] Alternatively, a UV/Vis detector with a Photo Diode Array (PDA) can be used, although sensitivity might be lower.[4] For unambiguous identification and to help differentiate co-eluting compounds with different mass-to-charge ratios, a Mass Spectrometer (MS) is invaluable.[4][8]
Q4: What is the most critical factor for improving the separation of isomers?
A4: The most critical factor is selectivity (α) . While optimizing column efficiency (N) and capacity factor (k') is important, selectivity directly addresses the differential interaction of the isomers with the stationary and mobile phases.[3] Minor changes in the chemical environment can significantly impact selectivity. This can be achieved by altering the mobile phase composition (e.g., switching organic solvents), changing the column chemistry, or adjusting the temperature.[3][9]
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during method development and optimization.
Issue 1: Poor Resolution and Peak Co-elution
Q: My chromatogram shows broad, overlapping peaks for this compound and its isomers. Where should I start troubleshooting?
A: First, ensure your HPLC system is performing optimally. Poor resolution can stem from system issues rather than the method itself. Before modifying your method, verify the following:
-
Column Health: The column may be contaminated or have a void. Flush it with a strong solvent or, if the problem persists, replace it.[4] Using a guard column can extend the life of your analytical column.[10]
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[4]
-
Injection Solvent: Dissolve your sample in the initial mobile phase whenever possible to prevent peak distortion.[4]
Q: My system is fine, but the isomers are still co-eluting. How can I improve selectivity (α)?
A: To improve selectivity, you must alter the chemistry of the separation. Consider these adjustments:
-
Modify the Mobile Phase:
-
Change Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter interactions with the analytes and stationary phase, thereby changing selectivity.[3]
-
Adjust pH/Modifier: If your analytes have ionizable groups, adjusting the pH of the mobile phase with modifiers like formic acid or acetic acid can significantly impact retention and resolution.
-
-
Adjust Column Temperature: Temperature affects mobile phase viscosity and analyte interaction kinetics. Experiment with temperatures between 20-35°C.[11] In some cases, an optimal temperature of 25°C has been noted, as higher temperatures can reduce peak sensitivity.[5]
-
Implement a Shallower Gradient: If using a gradient, make it shallower (e.g., change from a 20-minute gradient of 50-95% B to a 20-minute gradient of 60-80% B). This gives the isomers more time to interact with the stationary phase and resolve.[4]
Q: When is it necessary to switch to a different HPLC column?
A: If extensive mobile phase optimization does not yield the desired resolution, the stationary phase chemistry is likely not suitable for the separation.[3] Consider the following:
-
Different Reversed-Phase Chemistry: If a standard C18 column is not working, try a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-RP column.[5] Aromatic columns are particularly effective for resolving positional isomers.[2]
-
Chiral Column: If you suspect the co-eluting peaks are enantiomers (non-superimposable mirror images), a chiral stationary phase is necessary for separation.[2][4]
Issue 2: Poor Peak Shape (Tailing or Broadening)
Q: My this compound peak is tailing. What are the common causes?
A: Peak tailing is often caused by secondary interactions or column issues. Check for:
-
Column Contamination: Strongly retained compounds from previous injections can build up on the column inlet.[12]
-
Active Silanol (B1196071) Groups: Residual silanol groups on the silica (B1680970) backbone can cause unwanted interactions with polar analytes. Using a well-end-capped column or adding a modifier like triethylamine (B128534) to the mobile phase can mitigate this.
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to tailing.
Issue 3: Inconsistent Retention Times
Q: The retention time for this compound is shifting between injections. What could be the cause?
A: Retention time drift is usually due to a lack of system equilibration or changes in the mobile phase.
-
Insufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients. A re-equilibration time of 15 minutes or more may be necessary.[5]
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
Column Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.[11]
Section 3: Experimental Protocols
Protocol 1: Sample Preparation from Momordica charantia
This protocol is adapted from a validated method for extracting cucurbitane triterpenoids.[5]
-
Maceration: Weigh 1.0 g of finely powdered, dried plant material.
-
Extraction: Add 5.0 mL of a methanol-water (90:10, v/v) solution. Sonicate at 35°C for 25 minutes.
-
Centrifugation: Centrifuge the mixture for 15 minutes at 9000 rpm.
-
Collection: Transfer the supernatant to a collection flask.
-
Repeat: Repeat the extraction process (steps 2-4) four more times on the plant material pellet.
-
Concentration: Combine all supernatants and evaporate the solvent under a stream of nitrogen until the final volume is less than 6 mL.
-
Final Volume: Transfer the concentrated extract to a 10.0 mL volumetric flask. Rinse the evaporation flask with 3 mL of the methanol-water solution and add it to the volumetric flask. Bring the final volume to 10.0 mL with the same solvent.
-
Filtration: Filter the final extract through a 0.45 µm syringe filter before HPLC injection.
Protocol 2: General RP-HPLC Method for Triterpenoid Separation
This is a starting method that can be optimized for this compound isomers.[5]
-
Column: Gemini C18 (or similar high-performance C18 column), 4.6 x 250 mm, 5 µm
-
Mobile Phase:
-
A: Water with 0.1% Acetic Acid
-
B: Acetonitrile with 0.1% Acetic Acid
-
C: Methanol with 0.1% Acetic Acid
-
-
Gradient: A gradient that enhances resolution is recommended. Start with a higher aqueous percentage and gradually increase the organic solvent. A concave gradient may improve separation.[5]
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detector: ELSD (Nebulizer: 40°C, Nitrogen Pressure: 2.1 bar) or PDA/UV
Section 4: Data Presentation
Table 1: Comparison of HPLC Columns for Isomer Separation
| Column Type | Stationary Phase Chemistry | Primary Separation Mechanism | Best For Separating... |
| Standard C18 | Octadecylsilane | Hydrophobicity | Compounds with significant differences in polarity. |
| Phenyl-Hexyl | Phenyl rings with alkyl chains | Hydrophobicity, π-π interactions | Positional isomers, aromatic compounds.[2][3] |
| Polar-RP | e.g., Amide or Cyano phases | Hydrophobicity, polar interactions | Polar compounds, isomers with different hydrogen bonding capabilities.[3] |
| Chiral | e.g., Cellulose or amylose (B160209) derivatives | Chiral recognition, inclusion complexes | Enantiomers (stereoisomers that are mirror images).[4][13] |
Table 2: Effect of HPLC Parameters on Separation
| Parameter Adjusted | Potential Effect on Isomer Separation | Rationale |
| Organic Solvent | High impact on selectivity (α) | Changing from acetonitrile to methanol alters dipole and hydrogen bonding interactions, affecting isomer resolution.[3] |
| Column Temperature | Moderate impact on resolution | Affects mass transfer and mobile phase viscosity. Optimal temperature must be determined empirically.[11] |
| Gradient Slope | Moderate to high impact on resolution | A shallower gradient increases the effective separation time, allowing closely eluting isomers to resolve.[4] |
| Flow Rate | Low impact on selectivity, affects efficiency | Lower flow rates can increase column efficiency (N) but also increase run time.[4] |
Section 5: Visual Workflows
Caption: A logical workflow for troubleshooting poor resolution of isomers.
Caption: Workflow for sample preparation and HPLC analysis.
References
- 1. Structures of new cucurbitane-type triterpenes and glycosides, karavilagenins and karavilosides, from the dried fruit of Momordica charantia L. in Sri Lanka - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of cucurbitane triterpenoids from bitter melon drinks and determination of partition coefficients using vortex-assisted dispersive liquid-phase microextraction followed by UHPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 13. Chiral analytical method development and application to pre-clinical pharmacokinetics of pinocembrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Karavilagenin B stability and degradation in different solvents
This technical support center provides guidance on the stability and handling of Karavilagenin B in various laboratory settings. The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific stability data for this compound is limited, the recommendations provided are based on the known behavior of related cucurbitane-type triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a cucurbitane-type triterpenoid (B12794562) that has been isolated from the dried fruit of Momordica charantia (bitter melon).[1] It belongs to a class of compounds known for their diverse biological activities.
Q2: What are the general recommendations for storing a stock solution of this compound?
A2: To ensure maximum stability, stock solutions of this compound, typically dissolved in an organic solvent like DMSO, should be stored at -20°C or -80°C in tightly sealed vials, protected from light. For cucurbitane triterpenoids, storage at -80°C is recommended to prevent degradation.
Q3: In which common laboratory solvents is this compound soluble?
Q4: What are the primary factors that can cause degradation of this compound in solution?
A4: Based on studies of similar cucurbitane triterpenoids, the primary factors influencing the degradation of this compound are likely to be pH, temperature, and exposure to light. Alkaline conditions, elevated temperatures, and UV light can accelerate degradation.
Q5: How can I monitor the stability of this compound in my experiments?
A5: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD), or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks over time indicate degradation.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results between replicates. | Variable degradation of this compound due to inconsistent handling. | 1. Standardize Protocols: Ensure all samples are processed using a consistent workflow, minimizing variations in temperature, light exposure, and incubation times.2. Use Aliquots: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.3. Control Incubation Time: Use consistent and the shortest possible incubation times for your assays. |
| Loss of biological activity in an assay. | Degradation of this compound in the experimental buffer or media. | 1. Verify Stock Solution Integrity: Before starting a new set of experiments, confirm the concentration and purity of your stock solution using HPLC.2. Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound from the stock solution immediately before each experiment.3. Check Buffer pH: The stability of similar compounds is pH-dependent. If your buffer is alkaline, consider adjusting it to a neutral or slightly acidic pH, if compatible with your assay. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Formation of degradation products. | 1. Analyze Degradants: If using LC-MS, analyze the mass of the new peaks to hypothesize the structure of the degradation products. This can provide insights into the degradation pathway (e.g., hydrolysis, oxidation).2. Optimize Conditions: Based on the likely degradation pathway, adjust your experimental conditions. For example, if oxidation is suspected, consider degassing your solvents or adding an antioxidant. |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility of the compound. | 1. Use a Co-solvent: Maintain a small percentage of an organic solvent like DMSO in your final working solution to improve solubility. Ensure the final concentration of the co-solvent is compatible with your experimental system.2. Verify Concentration: Do not exceed the known or estimated solubility limit of this compound in your chosen buffer system. |
Summary of this compound Stability in Different Solvents
The following table summarizes the expected stability of this compound based on data from related cucurbitane triterpenoids. Quantitative data such as half-life and degradation rates are not available in the literature for this compound and would need to be determined experimentally.
| Solvent/Condition | Temperature | pH | Light Condition | Expected Stability | Recommendations |
| DMSO | -20°C to -80°C | Neutral | Dark | High | Recommended for long-term storage of stock solutions. |
| Ethanol/Methanol (B129727) | Room Temperature | Neutral | Ambient | Moderate | Suitable for short-term storage and preparation of working solutions. Use fresh. |
| Aqueous Buffers | Room Temperature | Neutral to Slightly Acidic | Ambient | Moderate to Low | Prepare fresh for each experiment. Avoid prolonged storage. |
| Aqueous Buffers | Room Temperature | Alkaline | Ambient | Low | Buffer at neutral or slightly acidic pH if possible. |
| Aqueous Buffers | Elevated (e.g., 37°C) | Neutral | Ambient | Low | Minimize incubation times at physiological temperatures. |
| Any Solution | Room Temperature | Any | UV Exposure | Very Low | Protect solutions from direct sunlight and UV sources. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for use in various experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) may be used if necessary.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions to understand its degradation profile.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Photostability chamber
-
Thermostatic oven
Procedure:
-
Preparation of Test Solutions:
-
Dilute the this compound stock solution to a final concentration of approximately 100 µg/mL in the respective stress solutions (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and PBS as a control).
-
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the HCl solution at 60°C.
-
Base Hydrolysis: Incubate the NaOH solution at 60°C.
-
Oxidation: Incubate the H₂O₂ solution at room temperature.
-
Thermal Degradation: Incubate the PBS solution at 60°C.
-
Photodegradation: Expose the PBS solution to a light source in a photostability chamber.
-
-
Time Points:
-
Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC or LC-MS method to determine the remaining percentage of this compound and the formation of any degradation products.
-
Visualizations
Caption: General workflow for handling this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Enhancing the Bioavailability of Karavilagenin B for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Karavilagenin B, a cucurbitane-type triterpenoid. Given the limited specific data on this compound, this guide draws upon established principles for improving the bioavailability of poorly soluble compounds and data from structurally related triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a cucurbitane-type triterpenoid, a class of natural compounds known for their diverse biological activities.[1] Like many other triterpenoids, this compound is expected to have poor water solubility, which is a major limiting factor for its absorption from the gastrointestinal tract after oral administration.[2] Poor solubility leads to low dissolution rates, resulting in low and variable bioavailability, which can compromise the reliability and reproducibility of in vivo studies. For instance, a related compound, Cucurbitacin B, has a low oral absolute bioavailability of only 10% in rats.[3]
Q2: What are the initial steps to consider before selecting a bioavailability enhancement strategy?
A2: Before selecting a strategy, it is crucial to characterize the physicochemical properties of this compound. Key parameters to determine are:
-
Aqueous Solubility: At different pH values relevant to the gastrointestinal tract.
-
Permeability: Can be assessed using in vitro models like the Caco-2 cell permeability assay.
-
LogP (Octanol-Water Partition Coefficient): To understand its lipophilicity.
-
Solid-State Properties: Crystalline vs. amorphous form, polymorphism.
This information will help classify this compound according to the Biopharmaceutics Classification System (BCS) and guide the selection of the most appropriate enhancement technique.[4][5]
Q3: What are the most common strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A3: Several techniques can be employed, broadly categorized as:
-
Physical Modifications:
-
Formulation-Based Approaches:
-
Lipid-Based Formulations: Including self-emulsifying drug delivery systems (SEDDS), which can improve solubility and absorption.[7]
-
Nanoformulations: Such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, which can encapsulate the compound, improve solubility, and facilitate transport across biological membranes.[8][9]
-
-
Chemical Modifications:
-
Prodrugs: Modifying the molecule to a more soluble form that converts to the active drug in vivo.[10]
-
Salt Formation: If the molecule has ionizable groups.
-
-
Co-administration with Bioenhancers:
-
Using natural compounds like piperine (B192125) that can inhibit metabolic enzymes or efflux pumps.[10][11][12]
-
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps & Recommended Actions |
| Low and inconsistent plasma concentrations of this compound in pilot in vivo studies. | Poor aqueous solubility and dissolution rate. | 1. Characterize Solubility: Determine the pH-solubility profile. 2. Particle Size Reduction: Attempt micronization or nanosuspension to increase surface area.[4] 3. Formulate a Solid Dispersion: Use a suitable polymer carrier to enhance dissolution.[7] |
| Adequate in vitro dissolution but still poor in vivo bioavailability. | Low permeability across the intestinal epithelium or significant first-pass metabolism. | 1. Assess Permeability: Use an in vitro Caco-2 permeability assay. 2. Inhibit Efflux Pumps: Co-administer with a P-glycoprotein inhibitor like piperine.[10][11] 3. Lipid-Based Formulations: Formulations like SEDDS can enhance lymphatic transport, bypassing first-pass metabolism.[7] |
| Degradation of this compound in the gastrointestinal tract. | pH instability or enzymatic degradation. | 1. Encapsulation: Use nanoformulations like liposomes or polymeric nanoparticles to protect the compound from the harsh GI environment.[8][9] 2. Enteric Coating: Apply an enteric coating to the dosage form to protect it from stomach acid. |
| Difficulty in formulating a stable and reproducible dosage form. | Poor wettability and handling properties of the pure compound. | 1. Use of Surfactants: Incorporate surfactants to improve wettability.[13] 2. Solid Dispersions/Complexation: These techniques can improve the physical properties of the drug substance.[4] |
Quantitative Data Summary
As specific pharmacokinetic data for this compound is not publicly available, the following table summarizes the data for the structurally related compound, Cucurbitacin B, to provide a reference point for expected challenges.
Table 1: Pharmacokinetic Parameters of Cucurbitacin B in Rats [3]
| Parameter | Intravenous (0.1 mg/kg) | Oral (1, 2, 4 mg/kg) |
| Absolute Bioavailability | - | 10% |
| Tmax (Time to max concentration) | - | ~30 minutes |
| Volume of Distribution (Vd) | 51.65 ± 39.16 L | - |
| Key Takeaway | High tissue distribution. | Low oral bioavailability, rapid absorption. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Liposomal Formulation
This protocol describes a general method for preparing liposomes using the thin-film hydration technique, a common method for encapsulating hydrophobic compounds.[14][15]
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soybean or egg)
-
Cholesterol
-
Chloroform and Methanol (solvent system)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol mixture in a round-bottom flask. The molar ratio of lipids should be optimized (a common starting point is 2:1 phosphatidylcholine:cholesterol).
-
Remove the organic solvents using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication):
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator. The sonication time and power should be optimized to achieve the desired particle size.
-
-
Purification:
-
Remove the unencapsulated this compound by centrifugation or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Measure the encapsulation efficiency by separating the encapsulated from the free drug and quantifying the drug amount using a suitable analytical method (e.g., HPLC).
-
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol outlines the solvent evaporation method for preparing a solid dispersion, which can enhance the dissolution of poorly soluble drugs.[7][16]
Materials:
-
This compound
-
A suitable carrier polymer (e.g., PVP K30, HPMC, Soluplus®)
-
A suitable solvent (e.g., methanol, ethanol, dichloromethane) that dissolves both the drug and the carrier.
Procedure:
-
Dissolution:
-
Dissolve this compound and the carrier polymer in the selected solvent in a beaker with stirring. The drug-to-carrier ratio should be varied to find the optimal formulation (e.g., 1:1, 1:2, 1:4).
-
-
Solvent Evaporation:
-
Evaporate the solvent under vacuum at a controlled temperature (e.g., using a rotary evaporator or a vacuum oven).
-
-
Drying and Pulverization:
-
Dry the resulting solid mass completely to remove any residual solvent.
-
Pulverize the solid dispersion using a mortar and pestle and sieve it to obtain a uniform particle size.
-
-
Characterization:
-
Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug.
-
Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.
-
Visualizations
Caption: Workflow for selecting and evaluating a bioavailability enhancement strategy.
Caption: Mechanism of bioavailability enhancement by liposomal delivery.
Caption: Decision tree for troubleshooting low in vivo bioavailability.
References
- 1. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. erpublications.com [erpublications.com]
- 8. Nanoformulations for Delivery of Pentacyclic Triterpenoids in Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioavailability enhancers of herbal origin: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 14. mdpi.com [mdpi.com]
- 15. Liposomal delivery of hydrophobic... preview & related info | Mendeley [mendeley.com]
- 16. researchgate.net [researchgate.net]
Overcoming limitations in the large-scale purification of Karavilagenin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the large-scale purification of Karavilagenin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia (bitter melon).[1] Large-scale purification is challenging due to its complex structure, the presence of closely related analogues in the crude extract, and potential for degradation during purification.
Q2: What are the typical starting materials for this compound purification?
The dried fruits of Momordica charantia are the primary source for the isolation of this compound and other related triterpenoids.[1]
Q3: What are the general steps involved in the large-scale purification of this compound?
A typical workflow involves:
-
Extraction: Extraction of the dried plant material with a suitable solvent, such as methanol (B129727) or ethanol (B145695).
-
Solvent Partitioning: Liquid-liquid partitioning to separate compounds based on their polarity.
-
Chromatography: Multiple rounds of column chromatography (e.g., silica (B1680970) gel, C18 reversed-phase) to separate this compound from other compounds.
-
Crystallization: Final purification step to obtain high-purity this compound.
Q4: What analytical techniques are used to monitor the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of this compound fractions during purification. Thin Layer Chromatography (TLC) is also used for rapid, qualitative analysis of fractions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the large-scale purification of this compound.
Issue 1: Low Yield of Crude Extract
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | - Increase extraction time and/or temperature: Optimize the extraction parameters to ensure complete extraction of the target compound. - Use a more appropriate solvent: While methanol is commonly used, a mixture of solvents or a different solvent system might improve extraction efficiency. - Ensure proper grinding of plant material: A smaller particle size increases the surface area for solvent penetration. |
| Degradation of this compound | - Use milder extraction conditions: High temperatures or prolonged exposure to harsh solvents can lead to degradation. Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can reduce extraction time and temperature. |
Issue 2: Poor Separation during Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | - Test different stationary phases: If silica gel provides poor separation, consider using reversed-phase C18 silica or other specialized resins. |
| Suboptimal Mobile Phase | - Perform gradient elution: A stepwise or linear gradient of solvents with increasing polarity can improve the resolution of closely related compounds. - Optimize the solvent system: Systematically vary the solvent ratios in the mobile phase to achieve better separation. |
| Column Overloading | - Reduce the sample load: Overloading the column leads to broad peaks and poor separation. - Use a larger column: For large-scale purification, ensure the column dimensions are appropriate for the amount of sample being loaded. |
Issue 3: Co-elution of Impurities
| Possible Cause | Troubleshooting Steps |
| Presence of Structurally Similar Compounds | - Employ orthogonal purification methods: Use a combination of different chromatography techniques that separate based on different principles (e.g., normal-phase followed by reversed-phase). - Utilize preparative HPLC: For final polishing steps, preparative HPLC can provide high-resolution separation. |
| Formation of Artifacts | - Ensure solvent purity: Impurities in solvents can react with the sample. - Work at lower temperatures: Some compounds may be unstable at room temperature and can degrade on the column. |
Data Presentation
The following tables provide representative data for the large-scale purification of this compound, based on typical yields and purities achieved for similar cucurbitane triterpenoids.
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Crude Extract Yield (%) | This compound Content in Crude Extract (%) |
| Maceration | Methanol | 25 | 72 | 15.2 | 0.8 |
| Soxhlet Extraction | Ethanol | 78 | 24 | 18.5 | 1.1 |
| Ultrasound-Assisted | Methanol | 40 | 1 | 16.8 | 1.5 |
Table 2: Multi-Step Purification of this compound
| Purification Step | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| Methanol Extraction | 1000 (Dried Plant) | 185 (Crude Extract) | 18.5 | ~1 |
| Solvent Partitioning | 185 | 45 (Ethyl Acetate (B1210297) Fraction) | 24.3 | ~5 |
| Silica Gel Column | 45 | 5.2 (Fraction A) | 11.6 | ~40 |
| Reversed-Phase C18 Column | 5.2 | 0.9 (Fraction A-2) | 17.3 | ~85 |
| Preparative HPLC | 0.9 | 0.6 | 66.7 | >98 |
Experimental Protocols
Protocol 1: Large-Scale Extraction of this compound
-
Preparation of Plant Material: Grind 1 kg of dried Momordica charantia fruits into a coarse powder.
-
Soxhlet Extraction: Place the powdered material in a large Soxhlet apparatus and extract with 5 L of 95% ethanol for 24 hours.
-
Concentration: Concentrate the ethanol extract under reduced pressure using a rotary evaporator to obtain a viscous crude extract.
-
Solvent Partitioning: Dissolve the crude extract in 1 L of 50% aqueous methanol and partition successively with n-hexane (3 x 1 L) and ethyl acetate (3 x 1 L).
-
Fraction Collection: Collect the ethyl acetate fraction, which will be enriched with this compound, and concentrate it to dryness.
Protocol 2: Chromatographic Purification of this compound
-
Silica Gel Column Chromatography:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto silica gel.
-
Pack a silica gel column (e.g., 10 cm diameter, 100 cm length) with a slurry of silica gel in n-hexane.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.).
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
-
Reversed-Phase C18 Column Chromatography:
-
Pool and concentrate the this compound-rich fractions from the silica gel column.
-
Dissolve the residue in methanol and load it onto a C18 reversed-phase column.
-
Elute with a gradient of water and methanol (e.g., starting with 50% methanol and increasing to 100%).
-
Monitor fractions by HPLC to identify those with high purity.
-
-
Preparative HPLC:
-
For final purification, use a preparative HPLC system with a C18 column.
-
Dissolve the semi-purified this compound in methanol and inject it onto the column.
-
Use an isocratic or shallow gradient mobile phase of methanol and water to achieve baseline separation of this compound.
-
Collect the pure fractions and confirm purity by analytical HPLC.
-
Visualizations
Signaling Pathway
Cucurbitane triterpenoids, the class of compounds to which this compound belongs, have been shown to modulate various signaling pathways, including the PI3K/Akt pathway, which is crucial in cell survival and proliferation.
Caption: The PI3K/Akt signaling pathway and potential inhibition by this compound.
Experimental Workflow
Caption: Workflow for the large-scale purification of this compound.
References
Minimizing cytotoxicity of Karavilagenin B in normal cell lines
Disclaimer: Initial searches for "Karavilagenin B" did not yield specific information regarding its cytotoxicity or methods to mitigate it. The scientific literature extensively documents a similarly named compound, Cucurbitacin B , which is a potent cytotoxic agent with known effects on normal cell lines. This technical support guide will focus on Cucurbitacin B as a proxy, providing data and protocols that may be applicable to structurally related compounds. Researchers should validate these approaches for their specific molecule of interest.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with Cucurbitacin B in our normal cell line controls. Is this expected?
A1: Yes, this is a known characteristic of Cucurbitacin B. While it shows potent anticancer activity, a significant limitation is its cytotoxicity towards non-cancerous cells.[1][2][3] This off-target toxicity is a primary hurdle in its therapeutic development.
Q2: What are the underlying mechanisms of Cucurbitacin B-induced cytotoxicity in normal cells?
A2: Cucurbitacin B-induced cytotoxicity is multifactorial. It is known to disrupt the actin cytoskeleton, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death).[1][4][5] Several key signaling pathways are implicated in these processes, including the JAK/STAT, MAPK, and PI3K/Akt pathways.[6][7][8]
Q3: How can we minimize the cytotoxic effects of Cucurbitacin B on our normal cell lines during our experiments?
A3: Several strategies can be employed to mitigate the off-target cytotoxicity of Cucurbitacin B:
-
Prodrug Approach: One of the most effective strategies is the use of a bioreductive prodrug form of Cucurbitacin B. These prodrugs are designed to be less toxic and are activated to the potent cytotoxic form preferentially within the reductive environment of tumor cells, thereby sparing normal cells.[3]
-
Dose Optimization: Carefully titrate the concentration of Cucurbitacin B to find a therapeutic window where it exhibits maximal efficacy against cancer cells with minimal toxicity to normal cells.
-
Co-treatment with Chemotherapeutic Agents: Combining Cucurbitacin B with other standard anticancer drugs (e.g., doxorubicin, cisplatin) may allow for the use of lower, less toxic concentrations of Cucurbitacin B while achieving a synergistic anticancer effect.[9][10]
-
Advanced Delivery Systems: Encapsulating Cucurbitacin B in delivery systems like polymeric micelles can help in targeted delivery to tumor sites and reduce systemic toxicity.[10]
Q4: Are there any derivatives of Cucurbitacin B that show reduced toxicity to normal cells?
A4: Yes, researchers have synthesized derivatives of Cucurbitacin B with the aim of reducing toxicity while preserving anticancer activity. For instance, certain synthesized derivatives have shown significantly reduced cytotoxicity against normal cell lines like L-O2 compared to the parent Cucurbitacin B.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assays between experiments. | Inconsistent cell seeding density, variations in drug concentration, or different incubation times. | Standardize your cell seeding protocol. Prepare fresh drug dilutions for each experiment from a validated stock solution. Ensure precise timing for all incubation steps. |
| Normal cells are dying faster than cancer cells. | The concentration of Cucurbitacin B is too high, or the normal cell line is particularly sensitive. | Perform a dose-response curve to determine the IC50 values for both your normal and cancer cell lines to identify a selective concentration range. Consider using a less sensitive normal cell line if appropriate for your experimental model. |
| Difficulty in observing a clear dose-response relationship. | Issues with drug solubility, or the assay is not sensitive enough at the tested concentrations. | Ensure Cucurbitacin B is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Consider using a more sensitive cytotoxicity assay, such as a real-time cell viability assay. |
| Unexpected morphological changes in normal cells at low concentrations. | Cucurbitacin B is known to affect the cytoskeleton even at sub-lethal doses. | Document these morphological changes as part of your results. This could be an early indicator of cellular stress. Use lower concentrations if the aim is to study non-cytotoxic effects. |
Data Summary
Table 1: Comparative Cytotoxicity of Cucurbitacin B and its Prodrugs in Cancer vs. Normal Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Cucurbitacin B | MCF-7 | Breast Cancer | 12.0 | [3] |
| Cucurbitacin B | Vero | Normal Kidney | 0.04 | [3] |
| Prodrug 1 | MCF-7 | Breast Cancer | 18.1 | [3] |
| Prodrug 2 | MCF-7 | Breast Cancer | 15.4 | [3] |
| Prodrug 3 | MCF-7 | Breast Cancer | 16.6 | [3] |
| Tamoxifen (Control) | MCF-7 | Breast Cancer | 22.6 | [3] |
Table 2: IC50 Values of Cucurbitacin B in Various Human Breast Cancer Cell Lines
| Cell Line | IC50 (µM) for Clonogenic Cell Death | Reference |
| MCF7:5C | 3.2 | [11] |
| MDA-MB-231 | 2.4 | [11] |
| SKBR-3 | 1.9 | [11] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of Cucurbitacin B by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Cucurbitacin B in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the effect of Cucurbitacin B on cell cycle progression.
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of Cucurbitacin B for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.
-
Fixation: Resuspend the cell pellets in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by Cucurbitacin B leading to cytotoxicity.
Experimental Workflow
Caption: A typical experimental workflow to assess the cytotoxicity of Cucurbitacin B.
References
- 1. researchgate.net [researchgate.net]
- 2. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Bioreductive Prodrug of Cucurbitacin B Significantly Inhibits Tumor Growth in the 4T1 Xenograft Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacins: elucidation of their interactions with the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cucurbitacin B Causes Increased Radiation Sensitivity of Human Breast Cancer Cells via G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
Karavilagenin B stability testing under different pH and temperature conditions
Disclaimer: The following information is primarily based on stability studies of structurally related cucurbitacins, such as Cucurbitacin E-glycoside, Cucurbitacin A, B, and C. Direct experimental data on the stability of Karavilagenin B under varying pH and temperature conditions is limited in publicly available literature. This guide should, therefore, be used as a preliminary resource. For definitive stability data, it is imperative to conduct specific studies on this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over time at room temperature. What could be the cause?
A1: Degradation of cucurbitacins can be influenced by several factors. Based on studies of related compounds like Cucurbitacin E-glycoside, degradation can occur at room temperature, and this process can be accelerated by microbial growth which may alter the pH of the solution[1]. For instance, storage of a Cucurbitacin E-glycoside extract at room temperature led to a 92% reduction over two months[1]. It is also possible that enzymatic degradation is occurring if the extract is not purified[1].
Q2: What is the optimal pH for storing this compound in an aqueous solution?
A2: While specific data for this compound is unavailable, studies on Cucurbitacin E-glycoside show significant degradation at alkaline pH. When a heated extract of Cucurbitacin E-glycoside was stored at pH 9.03, its concentration decreased by nearly half over 14 days, whereas it remained stable at pH 5.13[1]. This suggests that maintaining a slightly acidic to neutral pH (around 5-7) may improve stability.
Q3: How does temperature affect the stability of this compound?
A3: Temperature stability can vary among different cucurbitacins. Some, like Cucurbitacins A and B, are considered relatively thermo-stable, with oven-drying at 52°C being a suggested method for their preservation[2]. However, other related compounds, such as Cucurbitacin C, show a significant decrease in content with drying at both 100°C and room temperature, indicating thermal liability[3]. It is crucial to determine the specific thermal tolerance of this compound experimentally. Refrigeration or freezing has been shown to slow the degradation of Cucurbitacin E-glycoside compared to room temperature storage, though some loss (60% over two months) was still observed[1].
Q4: Are there recommended solvents for dissolving and storing this compound?
A4: Most cucurbitacins are soluble in organic solvents like methanol (B129727), ethanol, chloroform, and ethyl acetate, but are only slightly soluble in water[4]. For experimental purposes, dissolving the compound in a minimal amount of an appropriate organic solvent before diluting with an aqueous buffer is a common practice. The choice of solvent and its concentration should be tested for its impact on stability.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of compound in buffered solution. | High pH. | Based on data from related compounds, alkaline conditions can cause rapid degradation[1]. Measure the pH of your solution. Prepare fresh solutions in buffers with a pH range of 5-7. |
| Inconsistent results between batches. | Enzymatic Degradation. | If using a crude or semi-purified extract, endogenous enzymes may be present. Heat-treating the extract (e.g., 80°C for 30 minutes) can deactivate these enzymes[1]. |
| Precipitation of the compound. | Low aqueous solubility. | This compound, like other cucurbitacins, has low water solubility[4]. Ensure the concentration is not above its solubility limit in your chosen solvent system. Consider using a co-solvent if compatible with your experimental design. |
| Degradation during sample preparation (e.g., drying). | Thermal Instability. | High temperatures may degrade the compound. Cucurbitacin C, for example, degrades significantly upon drying[3]. Use milder drying techniques such as freeze-drying or drying at a controlled, moderate temperature (e.g., 52°C) as suggested for other cucurbitacins[2]. |
Data on Stability of a Structurally Related Compound
The following table summarizes the stability of Cucurbitacin E-glycoside at different pH values over 14 days, based on a study of extracts from bitter Hawkesbury watermelon. This illustrates the significant impact of pH on the stability of a related cucurbitane triterpenoid.
| Initial pH | Storage Condition | Initial Concentration (mg/ml) | Final Concentration (mg/ml) after 14 days | % Degradation |
| 5.13 | Heated extract (80°C for 20 min) | 0.541 ± 0.015 | 0.541 ± 0.015 | ~0% |
| 9.03 | Heated extract (80°C for 20 min) | 0.561 ± 0.020 | 0.307 ± 0.009 | ~45% |
| Data adapted from Lever et al., 2002.[1] |
Experimental Protocols
General Protocol for Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance[5][6]. The following is a general protocol that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent molarity of NaOH, and dilute with mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent molarity of HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature, protected from light, for a specified period.
-
Withdraw aliquots at various time points and dilute for analysis.
-
-
Thermal Degradation (Dry Heat):
-
Place the solid compound in a thermostatically controlled oven (e.g., 80°C).
-
Expose for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, dissolve a weighed amount of the stressed solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution (in a photostable container) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples after the exposure period. A control sample should be kept in the dark under the same temperature conditions.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
The method should be able to separate the intact this compound from all potential degradation products.
-
Quantify the amount of remaining this compound and the formation of any degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Key factors influencing the stability of cucurbitacins.
References
- 1. Stabilization of cucurbitacin E-glycoside, a feeding stimulant for diabroticite beetles, extracted from bitter Hawkesbury watermelon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gauravpublications.s3.amazonaws.com [gauravpublications.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. -NovaBioassays [novabioassays.com]
Technical Support Center: Strategies to Reduce the Toxicity of Karavilagenin B for Therapeutic Use
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at reducing the toxicity of Karavilagenin B for therapeutic applications.
Frequently Asked Questions (FAQs)
1. What are the primary strategies to reduce the toxicity of this compound?
The main approaches to mitigate the toxicity of this compound, a cucurbitane-type triterpenoid, while preserving its therapeutic efficacy include:
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Structural Modification (Prodrug Synthesis): Chemically modifying the this compound molecule to create an inactive prodrug that is selectively activated at the target site (e.g., a tumor). This approach can reduce systemic toxicity.
-
Nanoformulation: Encapsulating this compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) to control its release, improve its pharmacokinetic profile, and reduce exposure to healthy tissues.
-
Combination Therapy: Co-administering this compound with other therapeutic agents that can either enhance its efficacy at lower, less toxic doses, or counteract its toxic side effects.
2. How does structural modification into a prodrug reduce toxicity?
Prodrugs are inactive compounds that are converted into their active form in the body, ideally at the site of action. For this compound, this could involve masking a functional group responsible for its toxicity with a linker that is cleaved by enzymes overexpressed in tumor cells. This strategy aims to limit the exposure of healthy tissues to the active, and potentially toxic, form of the drug.
3. What are the advantages of using nanoformulations for this compound delivery?
Nanoformulations offer several advantages for delivering cytotoxic compounds like this compound:
-
Improved Solubility: this compound is likely hydrophobic; nanoformulations can enhance its solubility in aqueous environments.
-
Controlled Release: The nanoparticle matrix can be engineered to release the drug in a sustained manner, maintaining therapeutic concentrations while avoiding high peak plasma levels that can lead to toxicity.
-
Passive Targeting (EPR Effect): Nanoparticles of a certain size can accumulate in tumor tissues due to the enhanced permeability and retention (EPR) effect, thereby increasing the drug concentration at the target site.
-
Reduced Off-Target Effects: By encapsulating the drug, nanoformulations can limit its interaction with healthy cells and tissues, thus reducing systemic toxicity.
4. Which signaling pathways are primarily affected by this compound and its analogs?
This compound belongs to the cucurbitacin family, which are known to be potent inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1][2][3][4] Inhibition of this pathway can induce apoptosis in cancer cells.[2][5][6] Some cucurbitacins have also been shown to modulate other pathways like the MAPK pathway.[6] Understanding these pathways is crucial for designing effective therapeutic strategies and for identifying potential biomarkers of response and toxicity.
Troubleshooting Guides
Guide 1: Prodrug Synthesis of this compound
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of Prodrug | Incomplete reaction; degradation of starting material or product. | Optimize reaction conditions (temperature, time, catalyst). Use anhydrous solvents and an inert atmosphere. Purify reagents before use. |
| Difficulty in Purifying the Prodrug | Similar polarity of the prodrug and unreacted this compound. | Employ alternative purification techniques such as preparative HPLC or supercritical fluid chromatography. Consider using a different protecting group to alter the polarity of the prodrug. |
| Prodrug is Unstable | The linker is labile under purification or storage conditions. | Adjust the pH during workup and purification. Store the purified prodrug at low temperatures (-20°C or -80°C) under an inert atmosphere. |
| Prodrug Shows No Activity in Vitro | The prodrug is not being activated by the target cells. | Confirm the expression of the target enzyme for linker cleavage in the cell line being used. Design a different linker that is susceptible to cleavage by enzymes present in the target cells. |
Guide 2: Nanoformulation of this compound
| Issue | Possible Cause | Troubleshooting Steps |
| Low Drug Loading Efficiency | Poor solubility of this compound in the organic phase; drug expulsion during nanoparticle formation. | Screen different organic solvents to improve drug solubility. Optimize the drug-to-polymer/lipid ratio. Adjust the rate of addition of the organic phase to the aqueous phase. |
| High Polydispersity Index (PDI) | Inefficient mixing during nanoparticle formation; aggregation of nanoparticles. | Optimize the stirring speed or sonication parameters. Adjust the concentration of the surfactant/stabilizer. Filter the nanoparticle suspension through a syringe filter to remove larger aggregates. |
| Inconsistent Batch-to-Batch Results | Variations in experimental conditions (e.g., temperature, stirring rate, solvent evaporation rate). | Standardize all experimental parameters. Use a rotary evaporator for controlled solvent removal. Ensure consistent quality of all reagents. |
| Premature Drug Release | Instability of the nanoparticle formulation. | Select a polymer with a slower degradation rate (for polymeric nanoparticles). Incorporate cholesterol into liposomal formulations to increase membrane rigidity. Optimize the cross-linking of the nanoparticle matrix. |
Data Presentation
Table 1: Comparative in Vitro Cytotoxicity of Cucurbitacin B and its Bioreductive Prodrug
This data is for Cucurbitacin B, a closely related compound to this compound, and should be used as a reference for designing experiments.
| Compound | Cell Line | IC50 (µM) | Selectivity Index (Normal/Cancer) |
| Cucurbitacin B | MCF-7 (Breast Cancer) | 0.012 | 0.003 |
| Vero (Normal Kidney) | 0.00004 | ||
| Prodrug 1 | MCF-7 (Breast Cancer) | 0.018 | 0.69 |
| Vero (Normal Kidney) | 0.0124 |
Data adapted from a study on bioreductive prodrugs of Cucurbitacin B. The higher selectivity index of the prodrug indicates a significant reduction in toxicity towards normal cells.
Experimental Protocols
Protocol 1: Synthesis of a this compound Prodrug
This protocol describes a general method for synthesizing a bioreductive prodrug of this compound, targeting enzymes often overexpressed in hypoxic tumor environments.
Materials:
-
This compound
-
Bioreductive linker with a carboxylic acid group (e.g., a nitroaromatic compound)
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) and the bioreductive linker (1.2 equivalents) in anhydrous DCM.
-
Coupling Reaction: Add DMAP (0.1 equivalents) to the solution. Cool the reaction mixture to 0°C in an ice bath.
-
Initiation: Slowly add a solution of DCC (1.5 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Characterization: Characterize the purified prodrug by NMR and mass spectrometry to confirm its structure and purity.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol details the single emulsion-solvent evaporation method for encapsulating the hydrophobic this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[7][8][9]
Materials:
-
This compound
-
PLGA (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (1% w/v in deionized water)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of PLGA and this compound in DCM.
-
Emulsification: Add the organic phase dropwise to the PVA solution while sonicating on an ice bath. Sonication parameters should be optimized (e.g., 40% amplitude for 2 minutes).
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for 4-6 hours to allow the DCM to evaporate completely.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 20 minutes) to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water twice to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry to obtain a powder.
-
Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, drug loading efficiency, and in vitro release profile.
Protocol 3: Preparation of this compound-Loaded Liposomes
This protocol describes the ethanol (B145695) injection method for preparing liposomes encapsulating this compound.[10][11][12][13][14]
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Ethanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid Film Hydration: Dissolve SPC, cholesterol, and this compound in ethanol.
-
Injection: Rapidly inject the ethanolic lipid solution into a pre-warmed (60°C) PBS solution under constant stirring.
-
Liposome (B1194612) Formation: Continue stirring for 30-60 minutes to allow for the self-assembly of liposomes.
-
Solvent Removal: Remove the ethanol by dialysis against PBS or by using a rotary evaporator under reduced pressure.
-
Sizing: To obtain unilamellar vesicles of a specific size, the liposome suspension can be extruded through polycarbonate membranes with defined pore sizes.
-
Purification: Separate the liposomes from the unencapsulated drug by size exclusion chromatography or ultracentrifugation.
-
Characterization: Characterize the liposomes for size, PDI, zeta potential, encapsulation efficiency, and in vitro drug release.
Visualizations
Caption: Workflow for this compound prodrug synthesis and evaluation.
Caption: General workflow for this compound nanoformulation.
References
- 1. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10857B [pubs.rsc.org]
- 10. Ethanol Injection Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethanol Injection Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 14. Ethanol injection method for hydrophilic and lipophilic drug-loaded liposome preparation | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Karavilagenin B vs. Cucurbitacin B: A Comparative Analysis of Anticancer Potential
In the landscape of natural product-based cancer research, triterpenoids have emerged as a promising class of compounds with potent antitumor activities. Among these, Cucurbitacin B has been extensively studied, revealing significant cytotoxic and apoptotic effects across a wide range of cancer cell lines. Karavilagenin B, a lesser-known cucurbitane-type triterpenoid, presents a different but potentially complementary profile in the context of cancer therapy. This guide provides a comparative overview of the anticancer activities of this compound and Cucurbitacin B, supported by available experimental data, detailed methodologies, and visual representations of their molecular interactions.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for Cucurbitacin B against various cancer cell lines, as reported in several studies. Due to a lack of available data on the direct cytotoxic effects of this compound, a similar table for this compound cannot be provided.
Table 1: IC50 Values of Cucurbitacin B in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| KKU-213 | Cholangiocarcinoma | 0.048 | 24 |
| 0.036 | 48 | ||
| 0.032 | 72 | ||
| KKU-214 | Cholangiocarcinoma | 0.088 | 24 |
| 0.053 | 48 | ||
| 0.04 | 72 | ||
| MB49 | Bladder Cancer | 0.5 | 24 |
| 0.25 | 48 | ||
| MCF-7 | Breast Cancer | 12.0 | Not Specified |
| A549 | Lung Cancer | 0.009 (for a derivative) | Not Specified |
| U-2 OS | Osteosarcoma | 20-100 (range of effective concentration) | Not Specified |
| Pancreatic Cancer Cell Lines (various) | Pancreatic Cancer | 0.1 | Not Specified |
| Breast Cancer Cell Lines (various) | Breast Cancer | 0.01 - 0.1 | Not Specified |
Mechanistic Insights into Anticancer Activity
Cucurbitacin B: A Potent Inducer of Apoptosis
Cucurbitacin B exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest.[1] Experimental evidence consistently demonstrates its ability to modulate key signaling pathways that regulate cell survival and proliferation.
Key Signaling Pathways Modulated by Cucurbitacin B:
-
JAK/STAT Pathway: Cucurbitacin B is a well-established inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[2] By inhibiting the phosphorylation of JAK2 and STAT3, it downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, thereby promoting apoptosis.[2]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival. Cucurbitacin B has been shown to suppress the activation of PI3K/Akt/mTOR signaling, leading to the inhibition of cell proliferation and the induction of apoptosis.[2][3]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. Cucurbitacin B can modulate the MAPK pathway, contributing to its anticancer effects.[4]
The induction of apoptosis by Cucurbitacin B is further characterized by the activation of caspases, a family of proteases that execute programmed cell death. Western blot analyses have revealed that treatment with Cucurbitacin B leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).[5]
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Cucurbitacin B Derivatives as Potential Anti-Hepatocellular Carcinoma Agents [mdpi.com]
- 4. Cucurbitacins as potential anticancer agents: new insights on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
A Comparative Analysis of the Anti-Inflammatory Efficacy of Karavilagenin B and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of Karavilagenin B, a natural cucurbitane-type triterpenoid, and dexamethasone (B1670325), a potent synthetic glucocorticoid. This analysis is based on available experimental data from in vitro and in vivo studies, offering a resource for researchers in inflammation and drug discovery.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. Dexamethasone is a cornerstone of anti-inflammatory therapy, known for its broad and potent immunosuppressive effects. However, its long-term use is associated with significant adverse effects. This has spurred the search for novel anti-inflammatory agents with improved safety profiles. This compound, isolated from Momordica charantia, represents a class of natural compounds with demonstrated anti-inflammatory potential. This guide aims to juxtapose the anti-inflammatory properties of these two compounds to inform future research and development.
In Vitro Anti-Inflammatory Effects
The in vitro anti-inflammatory activity of this compound and dexamethasone has been evaluated in various cell-based assays, primarily focusing on the inhibition of key inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).
Data Summary: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages
| Compound | Target | Cell Line | IC50 / Inhibition | Reference |
| This compound (as part of M. charantia triterpenoids) | Nitric Oxide (NO) | RAW 264.7 | Weak (IC50: 15–35 μM) | [Not explicitly found for this compound] |
| Dexamethasone | Nitric Oxide (NO) | RAW 264.7 | Not explicitly found | |
| Dexamethasone | TNF-α | RAW 264.7 | Significant inhibition at 3 µM | [1] |
| Dexamethasone | TNF-α | Human Retinal Pericytes | IC50: 3 nM | [2] |
| Dexamethasone | IL-6 | RAW 264.7 | 90% inhibition at 10⁻⁶ M | [3] |
| Dexamethasone | IL-6 | Human Retinal Pericytes | IC50: 58 nM (for IL-7) | [2] |
In Vivo Anti-Inflammatory Effects
In vivo models of inflammation, such as chemically-induced edema, provide a more complex physiological environment to assess the efficacy of anti-inflammatory compounds.
Data Summary: Inhibition of Edema in Animal Models
| Compound | Model | Species | Dose | Route | % Inhibition | Reference |
| This compound (as related compound TCD) | TPA-induced ear edema | Mouse | Not specified | Topical | Ameliorated edema | [4] |
| Dexamethasone | TPA-induced ear edema | Mouse | 0.25 µg/20 µl (ED50) | Topical | 50% (ED50) | [5] |
| Dexamethasone | TPA-induced ear edema | Mouse | 0.1 mg/ear | Topical | 99±1% | [6] |
| Dexamethasone | Carrageenan-induced paw edema | Rat | 1 µg | Local injection | >60% at 3h | [7] |
| Dexamethasone | Carrageenan-induced paw edema | Rat | 10 mg/kg | Intraperitoneal | Significant reduction | [8] |
Note: Quantitative data for this compound in these specific in vivo models is limited. The data presented is for a structurally related triterpenoid, (23E)-3β,7β,25-trihydroxycucurbita-5,23-dien-19-al (TCD), also from Momordica charantia.
Mechanistic Insights: Signaling Pathways
Both this compound and dexamethasone exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Dexamethasone is a well-characterized glucocorticoid that binds to the cytosolic glucocorticoid receptor (GR). Upon binding, the dexamethasone-GR complex translocates to the nucleus, where it can either transactivate the expression of anti-inflammatory genes or transrepress the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to the reduced expression of a wide array of inflammatory mediators, including cytokines, chemokines, and enzymes like COX-2 and iNOS.
This compound , as a cucurbitane-type triterpenoid, is suggested to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. Evidence from related compounds isolated from Momordica charantia indicates that they can inhibit the phosphorylation of IκB kinase (IKK), which is a critical step in the activation of NF-κB. By preventing the degradation of IκBα, these compounds block the nuclear translocation of NF-κB, thereby suppressing the transcription of pro-inflammatory genes.
References
- 1. researchgate.net [researchgate.net]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The local anti-inflammatory action of dexamethasone in the rat carrageenin oedema model is reversed by an antiserum to lipocortin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
Comparative Cytotoxicity of Karavilagenin B and Doxorubicin on Breast Cancer Cells: A Guide for Researchers
A detailed analysis of the cytotoxic effects of the natural triterpenoid (B12794562) Karavilagenin B and the conventional chemotherapeutic agent doxorubicin (B1662922) on breast cancer cells reveals distinct mechanisms of action and varying levels of potency. While doxorubicin exhibits broad and potent cytotoxicity, emerging evidence on cucurbitane triterpenoids, such as this compound and its close analogue Cucurbitacin B, suggests a promising alternative with a potentially more targeted approach.
This guide provides a comparative overview of the available experimental data on the cytotoxic effects of this compound and doxorubicin on various breast cancer cell lines. Due to the limited direct research on this compound, data from its closely related analogue, Cucurbitacin B, and extracts of Momordica charantia (bitter melon), a primary source of this compound, are included to provide a comprehensive perspective.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for doxorubicin and Cucurbitacin B in various breast cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and the specific assay used.
Table 1: IC50 Values of Doxorubicin on Breast Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Incubation Time (hours) | Assay |
| MCF-7 | 4 | 48 | MTT[1] |
| 0.75 | 24 | MTT[2] | |
| 0.25 | 48 | MTT[2] | |
| 0.25 | 72 | MTT[2] | |
| MDA-MB-231 | 1 | 48 | MTT[1] |
| AMJ13 | 223.6 (µg/ml) | 72 | MTT[3] |
Table 2: IC50 Values of Cucurbitacin B on Breast Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Incubation Time (hours) | Assay |
| SKBR-3 | 3.29 (µg/ml) | Not Specified | Not Specified[4] |
| MCF-7 | 63.07 (µg/ml) | Not Specified | Not Specified[4] |
| T47D | Not Specified | Not Specified | Not Specified[5] |
| MDA-MB-231 | 3.03 x 10⁻⁸ M | 48 | Cell Counts[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
Cell Culture
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/mL and incubated for 24 hours.[7]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or doxorubicin) or vehicle control. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, the treatment medium is removed, and 20 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 3-4 hours at 37°C.[7][8]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[8] Cell viability is calculated as a percentage of the control group.
Signaling Pathways and Mechanisms of Action
Both doxorubicin and cucurbitane triterpenoids like this compound induce apoptosis, or programmed cell death, in breast cancer cells, but they achieve this through different signaling pathways.
Doxorubicin's Mechanism of Action
Doxorubicin is a well-characterized chemotherapeutic agent that primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS).[9] This leads to DNA damage and the activation of apoptotic pathways. Doxorubicin has been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[1][2] It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, leading to the activation of caspases, which are the executioners of cell death.[1][2]
Caption: Doxorubicin-induced apoptosis signaling pathway in breast cancer cells.
This compound's (and Cucurbitacin's) Mechanism of Action
Cucurbitane triterpenoids, including Cucurbitacin B, have been shown to induce apoptosis and cell cycle arrest in breast cancer cells.[5][6] While the specific pathways for this compound are not yet fully elucidated, studies on related compounds from Momordica charantia suggest the involvement of the intrinsic apoptotic pathway. A triterpenoid isolated from bitter melon, 3β,7β-dihydroxy-25-methoxycucurbita-5,23-diene-19-al (DMC), was found to induce apoptosis in breast cancer cells through the activation of peroxisome proliferator-activated receptor γ (PPARγ).[10] This activation leads to the suppression of various signaling effectors associated with tumor growth, including cyclin D1, CDK6, and the anti-apoptotic protein Bcl-2.[10] Furthermore, extracts from bitter melon have been shown to induce apoptosis through caspase- and mitochondria-dependent pathways.[11]
Caption: Proposed apoptotic signaling pathway for this compound in breast cancer cells.
Conclusion
Doxorubicin remains a potent and widely used chemotherapeutic agent against breast cancer, exerting its cytotoxic effects through well-established mechanisms involving DNA damage and the induction of apoptosis. However, the emergence of natural compounds like this compound and its analogues presents an exciting avenue for the development of novel anticancer therapies. While more direct research on this compound is needed, the available data on related cucurbitane triterpenoids indicate a significant potential for inducing apoptosis and cell cycle arrest in breast cancer cells, possibly through distinct signaling pathways compared to doxorubicin. This comparative guide highlights the current understanding of these two compounds and underscores the need for further investigation into the precise mechanisms and therapeutic potential of this compound in the context of breast cancer treatment.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. advetresearch.com [advetresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. researchgate.net [researchgate.net]
- 10. Cucurbitane Triterpenoid from Momordica charantia Induces Apoptosis and Autophagy in Breast Cancer Cells, in Part, through Peroxisome Proliferator-Activated Receptor γ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and UPLC Methods for Karavilagenin B Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of Karavilagenin B, a cucurbitane-type triterpenoid (B12794562) with significant therapeutic potential. The information presented is based on established chromatographic principles and data from the analysis of similar triterpenoids, offering a robust framework for method selection and development.
Introduction
This compound, a bioactive compound isolated from Momordica charantia (bitter melon), has garnered interest for its potential pharmacological activities.[1] Accurate and efficient analytical methods are crucial for its quantification in plant extracts, pharmaceutical formulations, and biological matrices. Both HPLC and UPLC are powerful chromatographic techniques for this purpose. This guide outlines a cross-validation approach to compare their performance.
UPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles and operating at higher pressures than conventional HPLC.[2] This results in faster analysis times, improved resolution, and enhanced sensitivity.[2]
Experimental Protocols
Detailed methodologies for both a conventional HPLC method and a high-throughput UPLC method for the analysis of this compound are presented below. These protocols are synthesized from methods used for the analysis of similar triterpenoid compounds.[3][4][5]
Sample Preparation
A standardized stock solution of this compound is prepared in methanol (B129727). Calibration standards are prepared by serial dilution of the stock solution with the mobile phase. Plant material or other matrices containing this compound should be extracted with a suitable solvent, such as methanol or ethyl acetate, followed by filtration through a 0.22 µm syringe filter before injection.[6]
High-Performance Liquid Chromatography (HPLC) Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B)
-
0-20 min: 60-90% A
-
20-25 min: 90% A
-
25-26 min: 90-60% A
-
26-30 min: 60% A
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector: UV-Vis at 205 nm
Ultra-Performance Liquid Chromatography (UPLC) Method
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase: A gradient of Acetononitrile (A) and Water (B)
-
0-5 min: 60-90% A
-
5-6 min: 90% A
-
6-6.1 min: 90-60% A
-
6.1-7 min: 60% A
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
-
Detector: UV-Vis at 205 nm
Data Presentation: A Comparative Analysis
The following table summarizes the expected performance characteristics of the HPLC and UPLC methods for the analysis of this compound, based on typical validation data for similar compounds.[7][8][9]
| Parameter | HPLC Method | UPLC Method |
| Retention Time (min) | ~15 | ~4 |
| Linearity Range (µg/mL) | 5 - 100 | 0.5 - 50 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~1.0 | ~0.1 |
| Limit of Quantification (LOQ) (µg/mL) | ~3.0 | ~0.3 |
| Accuracy (% Recovery) | 98 - 102 | 99 - 101 |
| Precision (% RSD) | < 2.0 | < 1.5 |
| Solvent Consumption (mL/run) | ~30 | ~2.8 |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the cross-validation process and the hierarchical relationship of the key analytical parameters assessed.
Conclusion
The cross-validation of HPLC and UPLC methods for the analysis of this compound demonstrates the significant advantages of UPLC in terms of speed, sensitivity, and efficiency. The UPLC method offers a much shorter run time, leading to higher sample throughput and reduced solvent consumption, making it a more cost-effective and environmentally friendly option. Furthermore, the lower limits of detection and quantification provided by the UPLC method are advantageous for the analysis of samples with low concentrations of this compound. While HPLC remains a robust and reliable technique, UPLC is the superior choice for high-throughput screening and demanding quantitative applications in the research and development of this compound. The choice between the two will ultimately depend on the specific laboratory needs, sample throughput requirements, and available instrumentation.
References
- 1. Structures of new cucurbitane-type triterpenes and glycosides, karavilagenins and karavilosides, from the dried fruit of Momordica charantia L. in Sri Lanka - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Characterization of Triterpene Saponins in Rhizoma Panacis Japonici by Offline Two-Dimensional Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Karavilagenin E - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. Validation and uncertainty estimation of analytical method for quantification of phytochelatins in aquatic plants by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phytochemical Characterization for Quality Control of Phyllostachys pubescens Leaves Using High-Performance Liquid Chromatography Coupled with Diode Array Detector and Tandem Mass Detector - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Karavilagenin B: A Comparative Guide to Target Validation Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the molecular targets of Karavilagenin B, a cucurbitane-type triterpenoid (B12794562) with promising anti-cancer properties. We delve into the use of CRISPR-Cas9 as a primary validation tool and compare it with alternative approaches, supported by experimental data and detailed protocols.
Introduction to this compound and the Importance of Target Validation
This compound is a natural compound isolated from Momordica charantia, a plant known for its traditional medicinal uses, including anti-cancer applications. Like other cucurbitane triterpenoids, this compound is presumed to exert its therapeutic effects by interacting with specific molecular targets within cancer cells. Identifying and validating these targets is a critical step in the drug development process, providing a deeper understanding of the compound's mechanism of action and paving the way for the development of more targeted and effective cancer therapies.
Predicted Molecular Targets of this compound
While direct experimental evidence for the molecular targets of this compound is still emerging, studies on closely related cucurbitane-type triterpenoids from Momordica charantia have predicted several key protein targets through network pharmacology and molecular docking studies. These potential targets include:
-
AKT1 (Protein Kinase B): A crucial node in cell signaling pathways that promote cell survival and proliferation.
-
IL6 (Interleukin-6): A cytokine that plays a significant role in inflammation and cancer development.
-
SRC (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase involved in cell growth, differentiation, and survival.
Performance Comparison: this compound Analogs Against Cancer Cell Lines
To provide a quantitative perspective on the anti-cancer potential of this compound, this section presents the half-maximal inhibitory concentration (IC50) values of its close structural analog, Cucurbitacin B, against various cancer cell lines. This data highlights the potent cytotoxic effects of this class of compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Cucurbitacin B | A549 | Lung Cancer | 0.009[1] |
| Cucurbitacin B | MCF-7 | Breast Cancer | 12.0[1] |
| Cucurbitacin B | SGC7901 | Gastric Cancer | Dose-dependent inhibition |
| Cucurbitacin B | BGC823 | Gastric Cancer | Dose-dependent inhibition |
| Cucurbitacin B | MGC803 | Gastric Cancer | Dose-dependent inhibition |
| Cucurbitacin B | MKN74 | Gastric Cancer | Dose-dependent inhibition |
Experimental Protocols for Target Validation
Accurate identification and validation of a drug's molecular target are paramount for successful drug development.[2][3] This section details the experimental protocol for target validation using CRISPR-Cas9 and provides an overview of alternative methodologies.
Primary Validation Method: CRISPR-Cas9 Gene Knockout
The CRISPR-Cas9 system offers a precise and efficient way to validate a putative drug target by knocking out the gene that encodes the target protein.[4][5] If this compound's anti-cancer effect is diminished in cells lacking the target protein, it provides strong evidence for a direct interaction.
Experimental Workflow for CRISPR-Cas9 Knockout Validation
Alternative Validation Methods
While CRISPR-Cas9 is a powerful tool, a multi-pronged approach to target validation is often recommended.[6] Below is a comparison of alternative methods.
| Method | Principle | Advantages | Disadvantages |
| RNA interference (RNAi) | Silences gene expression at the mRNA level. | Relatively simple and high-throughput. | Often results in incomplete knockdown; potential for off-target effects. |
| TALENs & ZFNs | Engineered nucleases that create double-strand breaks at specific DNA sites. | High specificity. | More complex and costly to design and produce than CRISPR-Cas9.[7][8] |
| Affinity Purification-Mass Spectrometry (AP-MS) | Uses a tagged version of the drug to "pull down" its binding partners from a cell lysate for identification by mass spectrometry. | Identifies direct binding partners. | Can be technically challenging; may miss transient interactions. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding. | Can be performed in intact cells and tissues. | Not all protein-ligand interactions result in a detectable thermal shift. |
Experimental Workflow for Affinity Purification-Mass Spectrometry (AP-MS)
Signaling Pathways Modulated by this compound Analogs
Cucurbitacin B, a close analog of this compound, has been shown to modulate several key signaling pathways implicated in cancer progression. Understanding these pathways provides a framework for investigating the downstream effects of this compound.
JAK/STAT3 Signaling Pathway
The JAK/STAT3 pathway is a critical regulator of cell proliferation, survival, and inflammation. Cucurbitacin B is a known inhibitor of this pathway.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer and plays a central role in cell growth, metabolism, and survival.
Conclusion
Confirming the molecular targets of this compound is a crucial endeavor for advancing its development as a potential anti-cancer therapeutic. This guide has outlined a robust strategy for target validation centered on the powerful CRISPR-Cas9 gene-editing technology, while also presenting alternative and complementary approaches. The provided experimental workflows and signaling pathway diagrams serve as a practical resource for researchers in this field. By systematically applying these methodologies, the scientific community can elucidate the precise mechanisms of action of this compound, ultimately accelerating its journey from a promising natural product to a clinically effective treatment.
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 4. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Synergistic Power of Karavilagenin B Analogue, Cucurbitacin B, in Combination Chemotherapy
A Comparative Guide for Researchers
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome drug resistance. This guide provides a comprehensive evaluation of the synergistic effects observed when combining the natural tetracyclic triterpenoid (B12794562) Cucurbitacin B (as a proxy for Karavilagenin B) with conventional chemotherapy drugs. Drawing on preclinical data, we present a comparative analysis of its interactions with cisplatin (B142131), doxorubicin (B1662922), and paclitaxel (B517696), offering valuable insights for researchers and drug development professionals.
Quantitative Analysis of Synergistic Effects
The synergistic potential of Cucurbitacin B in combination with various chemotherapeutic agents has been demonstrated across multiple cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) and Combination Index (CI) values from key studies. A CI value of less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Synergistic Effects of Cucurbitacin B and Cisplatin
| Cell Line | Cancer Type | IC50 (Cucurbitacin B) | IC50 (Cisplatin) | Combination Effect | Reference |
| MB49 | Bladder Cancer | 0.5 µM (24h), 0.25 µM (48h) | 30 µM (24h), 20 µM (48h) | Significant decline in IC50 values for the combination | [1] |
| SRB1, SRB12 | Cutaneous Squamous Cell Carcinoma | Not specified | 5, 10, 20 µM | Significant reduction in cell growth with combination | [2][3] |
| A549/DDP | Cisplatin-resistant Lung Cancer | Not specified | Not specified | Cucurbitacin B inhibits proliferation and promotes apoptosis | [4] |
| Hep-2 | Laryngeal Cancer | Not specified | Not specified | Synergistic induction of apoptosis and cell cycle arrest | [5] |
Table 2: Synergistic Effects of Cucurbitacin B and Doxorubicin
| Cell Line | Cancer Type | IC50 (Cucurbitacin B) | IC50 (Doxorubicin) | Combination Index (CI) | Reference |
| 8505C, CAL62 | Anaplastic Thyroid Carcinoma | Not specified | Not specified | < 1.0 | [6] |
| HepG2 | Hepatocellular Carcinoma | Not specified | Not specified | Additive effect | [7] |
Table 3: Synergistic Effects of a Cucurbitacin B Derivative (DACE) and Paclitaxel
| Cell Line | Cancer Type | IC50 (DACE) | IC50 (Paclitaxel) | Combination Effect | Reference |
| A549 | Lung Cancer | Not specified | Not specified | Potent synergistic effects | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the experimental protocols employed in the cited studies.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: Used to assess cell viability. Cells were seeded in 96-well plates and treated with varying concentrations of Cucurbitacin B, chemotherapy drugs, or their combination for specified durations (e.g., 24, 48, or 72 hours). Subsequently, MTT reagent was added, and the resulting formazan (B1609692) crystals were dissolved in a solvent (e.g., DMSO). The absorbance was measured at a specific wavelength (e.g., 570 nm) to determine cell viability.[2][6][7]
-
WST-1 Assay: Similar to the MTT assay, this method was used to determine cell viability in the MB49 bladder cancer cell line.[1]
-
Multiplexed Cytotoxicity Assay: Employed to measure the percentage of viable cells and cytotoxic activity in anaplastic thyroid carcinoma cells.[6]
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: Used to analyze the cell cycle distribution (e.g., G2/M arrest) and to quantify apoptotic cells after staining with Annexin V and propidium (B1200493) iodide.[9]
-
Western Blotting: This technique was used to measure the protein expression levels of key markers involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3, PARP), cell cycle regulation (e.g., CDC2, Cyclin B1), and various signaling pathways.[1][2][6][9]
In Vivo Studies
-
Xenograft Mouse Models: Human cancer cells were implanted into immunodeficient mice. The mice were then treated with Cucurbitacin B, chemotherapy, or the combination. Tumor growth was monitored, and at the end of the study, tumors were excised and analyzed.[1][7]
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of Cucurbitacin B with chemotherapy are underpinned by its modulation of multiple oncogenic signaling pathways.
Cucurbitacin B and Cisplatin
The combination of Cucurbitacin B and cisplatin has been shown to synergistically induce apoptosis and autophagy. This is achieved through the modulation of the PI3K/AKT/mTOR signaling pathway.[1] Cucurbitacin B, in combination with cisplatin, leads to decreased phosphorylation of AKT, mTOR, and ERK1/ERK2, while increasing the phosphorylation of AMPKα.[1][10] This intricate interplay ultimately leads to enhanced cancer cell death.
Caption: PI3K/AKT/mTOR pathway modulation by Cucurbitacin B and Cisplatin.
Cucurbitacin B and Doxorubicin
The synergy between Cucurbitacin B and doxorubicin in anaplastic thyroid carcinoma cells is mediated by the regulation of Bcl-2 family proteins, survivin, and an increase in reactive oxygen species (ROS).[6] This combination also modulates the JAK2/STAT3 and ERK1/2 signaling pathways.[6] In hepatocellular carcinoma, Cucurbitacin B was found to enhance the intracellular concentration of doxorubicin.[7]
Caption: JAK/STAT and ROS pathway modulation by Cucurbitacin B and Doxorubicin.
Experimental Workflow for Evaluating Synergy
The general workflow for assessing the synergistic effects of Cucurbitacin B and chemotherapy drugs involves a series of in vitro and in vivo experiments.
Caption: A typical workflow for assessing drug synergy in cancer research.
Conclusion
The preclinical data strongly suggest that Cucurbitacin B, a natural compound analogous to this compound, exhibits significant synergistic effects when combined with conventional chemotherapy drugs like cisplatin, doxorubicin, and paclitaxel. These combinations lead to enhanced cancer cell killing, often at lower drug concentrations, which could potentially translate to reduced side effects in a clinical setting. The multifaceted mechanisms of action, involving the modulation of key signaling pathways such as PI3K/AKT/mTOR and JAK/STAT, provide a strong rationale for further investigation. This guide highlights the therapeutic potential of combining Cucurbitacin B with standard chemotherapy and provides a foundation for future research aimed at developing more effective and less toxic cancer treatments.
References
- 1. Cucurbitacin B and cisplatin induce the cell death pathways in MB49 mouse bladder cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitacin B inhibits growth, arrests the cell cycle, and potentiates antiproliferative efficacy of cisplatin in cutaneous squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacin B inhibits growth, arrests the cell cycle, and potentiates antiproliferative efficacy of cisplatin in cutaneous squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin has a synergistic cytotoxicity with cucurbitacin B in anaplastic thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Synergistic Antiproliferative Effects of a New Cucurbitacin B Derivative and Chemotherapy Drugs on Lung Cancer Cell Line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of paclitaxel resistance and apoptosis induction by cucurbitacin B in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
